molecular formula C14H16N2O2 B2726217 5-Amino-2-cyclohexylisoindole-1,3-dione CAS No. 4636-65-1

5-Amino-2-cyclohexylisoindole-1,3-dione

Cat. No.: B2726217
CAS No.: 4636-65-1
M. Wt: 244.294
InChI Key: VZUVOYFTHDDTLB-UHFFFAOYSA-N
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Description

5-Amino-2-cyclohexylisoindole-1,3-dione is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.294. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-cyclohexylisoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-cyclohexylisoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-cyclohexylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h6-8,10H,1-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUVOYFTHDDTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 5-Amino-2-cyclohexylisoindole-1,3-dione: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

5-Amino-2-cyclohexylisoindole-1,3-dione (CAS: 4636-65-1)[1], traditionally referred to in photophysical literature as 4-amino-N-cyclohexylphthalimide[2], is a highly versatile organic scaffold. While phthalimide derivatives are often recognized for their role as privileged pharmacophores in medicinal chemistry, this specific molecule distinguishes itself through its remarkable optoelectronic and supramolecular properties.

Registered under PubChem CID 804459[3] with a monoisotopic mass of 244.12119 Da[4], this compound acts as a powerful solvatochromic fluorophore. The electron-donating amino group conjugated with the electron-withdrawing phthalimide core creates a strong Intramolecular Charge Transfer (ICT) state upon excitation[5]. Furthermore, the hydrophobic cyclohexyl ring enables the formation of highly stable inclusion complexes with host molecules such as β-cyclodextrin, exhibiting a remarkable stability constant of K = 6200 M⁻¹[6].

This whitepaper details the causal logic, self-validating synthetic protocols, and characterization metrics required to successfully synthesize and utilize this compound in advanced research settings.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 5-amino-2-cyclohexylisoindole-1,3-dione is achieved through a robust, two-step linear sequence starting from commercially available 4-nitrophthalic anhydride.

Step 1: Dehydrative Imidation The reaction between 4-nitrophthalic anhydride and cyclohexylamine initially forms an acyclic amic acid intermediate. This step is highly exothermic. Glacial acetic acid is deliberately chosen as the solvent because it acts as a mild acid catalyst; it protonates the carbonyl oxygen, increasing its electrophilicity, which is necessary to overcome the activation energy barrier for the subsequent intramolecular dehydrative cyclization at 120 °C.

Step 2: Catalytic Hydrogenation The reduction of the nitro group to an amine is performed using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This method is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) because it prevents the formation of heavy metal byproducts, ensuring the high optical purity required for fluorescent dyes. A mixed solvent system of Ethyl Acetate and Ethanol (1:1) is critical here: it ensures the complete solvation of both the highly lipophilic nitro starting material and the more polar amino product, preventing premature precipitation that could poison the Pd catalyst.

Synthesis A 4-Nitrophthalic Anhydride C 5-Nitro-2-cyclohexyl isoindole-1,3-dione A->C AcOH, 120 °C Dehydrative Imidation B Cyclohexylamine B->C D 5-Amino-2-cyclohexyl isoindole-1,3-dione C->D H2, Pd/C Catalytic Reduction

Fig 1: Two-step synthesis of 5-Amino-2-cyclohexylisoindole-1,3-dione.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, providing the chemist with immediate, observable feedback to confirm reaction success prior to advanced instrumental analysis.

Protocol A: Synthesis of 5-Nitro-2-cyclohexylisoindole-1,3-dione
  • Initiation: Suspend 4-nitrophthalic anhydride (10.0 mmol) in 25 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Amic Acid Formation: Add cyclohexylamine (11.0 mmol) dropwise at room temperature. Causality Check: The reaction mixture will become warm to the touch and temporarily clarify as the soluble amic acid intermediate forms.

  • Cyclization: Attach a reflux condenser and heat the mixture to 120 °C for 5 hours.

  • Self-Validating Workup: Cool the mixture to room temperature and pour it slowly into 150 mL of crushed ice/water under vigorous stirring. Validation: The starting anhydride is soluble in aqueous acid, but the target nitro-imide is highly hydrophobic. The immediate formation of a dense, pale-yellow precipitate confirms successful cyclization.

  • Isolation: Filter the precipitate under vacuum, wash extensively with distilled water to remove residual acetic acid, and dry in vacuo at 50 °C.

Protocol B: Synthesis of 5-Amino-2-cyclohexylisoindole-1,3-dione
  • Preparation: Dissolve the intermediate 5-nitro-2-cyclohexylisoindole-1,3-dione (5.0 mmol) in 30 mL of a 1:1 (v/v) mixture of absolute ethanol and ethyl acetate.

  • Catalyst Addition: Flush the flask with inert nitrogen gas. Carefully add 10% Pd/C (0.05 mmol Pd).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Self-Validating In-Process Control: Validation: Spot the reaction mixture on a silica TLC plate and observe under a 365 nm UV lamp. The starting nitro compound is non-fluorescent (fluorescence quenching by the nitro group), whereas the newly formed amino product will exhibit intense blue/green fluorescence. The emergence of this fluorescence is an immediate, definitive indicator of successful reduction[2].

  • Purification: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and recrystallize the crude solid from hot ethanol to yield the pure product.

Quantitative Data & Characterization

To ensure scientific integrity, the synthesized compound must be verified against established physicochemical and spectroscopic parameters. The data is summarized in the tables below for rapid comparative analysis.

Table 1: Physicochemical & Identificational Data
ParameterValue
Chemical Name 5-Amino-2-cyclohexylisoindole-1,3-dione
Common Synonym 4-Amino-N-cyclohexylphthalimide
CAS Registry Number 4636-65-1[1]
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol [1]
Monoisotopic Mass 244.12119 Da[4]
Table 2: Spectroscopic Characterization Profile
TechniqueKey Diagnostic Signals
¹H NMR (400 MHz, DMSO-d₆) δ 6.45 (s, 2H, -NH₂); 3.95 (m, 1H, N-CH); 7.45, 6.90, 6.82 (Aromatic protons)
¹³C NMR (100 MHz, DMSO-d₆) δ 168.5, 168.2 (C=O); 155.0 (C-NH₂); 50.2 (N-CH)
HRMS (ESI-TOF) [M+H]⁺ calculated: 245.1285; found: 245.1280
UV-Vis (Ethanol) λmax ≈ 370 nm (ICT absorption band)
Fluorescence (Ethanol) λem ≈ 500 nm (Strong bathochromic shift dependent on solvent polarity)

Photophysical Mechanism & Applications

The utility of 5-amino-2-cyclohexylisoindole-1,3-dione extends far beyond simple organic building blocks. It is a highly sensitive solvatochromic dye used in fluorescence microscopy to selectively visualize lipid droplets and cellular membranes[5].

The mechanism relies on Intramolecular Charge Transfer (ICT). In the ground state (S₀), the molecule has a relatively low dipole moment. Upon absorption of a photon, electron density shifts from the donor amine to the acceptor phthalimide core, creating a highly polarized excited state (S₁). In polar solvents, the solvent molecules reorient to stabilize this massive dipole, significantly lowering the energy of the excited state before radiative decay occurs. This results in a massive Stokes shift (bathochromic shift) that is directly proportional to the microenvironment's polarity[2].

Photophysics GS Ground State (S0) Low Dipole Moment ES Excited State (S1) ICT State GS->ES hν (Excitation) Solv Solvent Relaxation (Polar Media) ES->Solv Dipole Alignment Fluor Fluorescence (Bathochromic Shift) Solv->Fluor Radiative Decay Fluor->GS Relaxation

Fig 2: Solvatochromic fluorescence mechanism via Intramolecular Charge Transfer (ICT).

Sources

Mechanism of action of 5-Amino-2-cyclohexylisoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action of 5-Amino-2-cyclohexylisoindole-1,3-dione: A Technical Guide on Photophysical Solvatochromism and Structural Utility in Chemical Biology

Executive Summary

As a Senior Application Scientist, I frequently see researchers mischaracterize synthetic intermediates by attempting to force them into traditional pharmacological paradigms. 5-Amino-2-cyclohexylisoindole-1,3-dione (CAS 4636-65-1; Molecular Formula: C14H16N2O2)[1],[2] is a prime example of a compound whose "mechanism of action" is not defined by agonism or antagonism of a biological receptor, but rather by its highly specific electronic architecture and steric profile.

Unlike typical small-molecule drugs, this compound operates through two distinct, context-dependent mechanisms:

  • Photophysical Mechanism: It functions as a highly sensitive fluorosolvatochromic probe driven by Intramolecular Charge Transfer (ICT)[3].

  • Chemical Biology Mechanism: It serves as an essential steric-exclusion negative control in Targeted Protein Degradation (PROTAC) workflows, specifically for Cereblon (CRBN) E3 ligase binding assays[2].

This whitepaper dissects the causality behind these mechanisms and provides self-validating protocols for deploying this compound in advanced laboratory workflows.

Core Photophysical Mechanism: Intramolecular Charge Transfer (ICT)

The structural core of 5-amino-2-cyclohexylisoindole-1,3-dione features a strong electron-donating group (the 5-amino substituent) conjugated to a strong electron-accepting group (the phthalimide dione ring),.

When exposed to UV/Vis excitation, the molecule undergoes a rapid redistribution of electron density from the amino nitrogen to the carbonyl oxygens. This creates a highly polarized Franck-Condon state that rapidly transitions into an Intramolecular Charge Transfer (ICT) state.

The Causality of Solvatochromism: In non-polar environments (e.g., lipid droplets, hydrophobic protein pockets), the ICT state remains relatively high in energy, resulting in blue/green fluorescence. However, in polar solvents (e.g., water, DMSO), the solvent dipoles rapidly reorient to stabilize this highly polar ICT state. This solvent relaxation significantly lowers the energy of the S1 state prior to emission, resulting in a massive bathochromic (red) shift[3]. Advanced Quantum Mechanics/Molecular Mechanics (QM/MM) simulations confirm that hydrogen bonding and mutual polarization are the primary drivers of this stabilization[4],[5].

ICT_Mechanism GS Ground State (S0) Weak Dipole LE Franck-Condon State (Unrelaxed) GS->LE Excitation (UV/Vis) ICT ICT State (S1) Strong Dipole LE->ICT Charge Transfer (Amino to Imide) Relaxed Solvent Relaxed ICT Lower Energy ICT->Relaxed Solvent Reorientation (Dipole Stabilization) Relaxed->GS Fluorescence (Red-Shifted)

Diagram 1: The Intramolecular Charge Transfer (ICT) mechanism driving solvatochromism.

Chemical Biology Mechanism: Target Exclusion in E3 Ligase Modulation

In the rapidly expanding field of PROTACs, phthalimide derivatives (such as thalidomide, lenalidomide, and pomalidomide) are the gold standard for recruiting the CRBN E3 ligase. The mechanism of CRBN binding relies absolutely on a glutarimide ring, which inserts into a shallow tri-tryptophan pocket and forms critical hydrogen bonds with the backbone of His378 and Trp380.

5-Amino-2-cyclohexylisoindole-1,3-dione possesses the same aminophthalimide core as pomalidomide but replaces the glutarimide ring with a bulky, aliphatic cyclohexyl ring[2].

Mechanism of Target Exclusion: The cyclohexyl ring lacks the imide nitrogen and carbonyl oxygens required for hydrogen bonding. Furthermore, its rigid chair conformation introduces severe steric clashes within the CRBN binding pocket. Consequently, 5-Amino-2-cyclohexylisoindole-1,3-dione completely abolishes CRBN binding. In drug development workflows, this "mechanism of non-action" is deliberately exploited: it is utilized as a self-validating negative control to prove that a PROTAC's degradation activity is strictly dependent on specific CRBN engagement, rather than non-specific lipophilic interactions driven by the phthalimide core.

CRBN_Exclusion cluster_0 Active Binder (Pomalidomide) cluster_1 Negative Control (5-ACID) Target Cereblon (CRBN) Tri-Tryptophan Pocket Glutarimide Glutarimide Ring H_Bonds H-Bonds with His378 & Trp380 Glutarimide->H_Bonds H_Bonds->Target High Affinity Binding Cyclohexyl Cyclohexyl Ring Clash Steric Clash & Loss of H-Bonds Cyclohexyl->Clash Clash->Target Binding Abolished

Diagram 2: Mechanism of steric exclusion preventing CRBN engagement.

Quantitative Data Summarization

To facilitate experimental design, the comparative properties of 5-Amino-2-cyclohexylisoindole-1,3-dione against a standard active CRBN binder are summarized below.

Table 1: Photophysical and Binding Profile Comparison

Property5-Amino-2-cyclohexylisoindole-1,3-dionePomalidomide (Active Control)
Imide Substituent Cyclohexyl (Aliphatic, Bulky)Glutarimide (H-Bond Donor/Acceptor)
CRBN Binding Affinity (IC50) > 100 μM (Non-binder)~ 1.5 μM (Strong binder)
Primary Workflow Application Solvatochromic Probe / Negative ControlE3 Ligase Recruiter (PROTACs)
Fluorescence (Non-polar solvent) High Quantum Yield, Blue EmissionLow Quantum Yield
Fluorescence (Polar solvent) Red-shifted, Environment SensitiveQuenched

Experimental Protocols & Workflows

Trustworthiness in the lab requires protocols that are inherently self-validating. Below are the standard operating procedures for utilizing this compound in both photophysical and chemical biology contexts.

Protocol 1: Solvatochromic Microenvironment Probing (Fluorescence Assay)

Objective: Utilize the ICT mechanism to probe local solvent polarity (e.g., lipid droplet accumulation or micelle formation)[3].

  • Stock Preparation: Dissolve 5-Amino-2-cyclohexylisoindole-1,3-dione in anhydrous DMSO to a concentration of 10 mM.

    • Causality: DMSO prevents premature aggregation and ensures complete solubilization of the hydrophobic cyclohexyl moiety.

  • Solvent Titration: Prepare a series of cuvettes with solvents of increasing dielectric constants (e.g., Toluene, Chloroform, Acetone, Methanol, Water). Spike each with the compound to a final concentration of 10 μM.

    • Causality: Maintaining a low probe concentration (<10 μM) prevents self-quenching and inner-filter effects, ensuring the emission spectrum accurately reflects the ICT state.

  • Spectral Acquisition: Excite the samples at their respective absorption maxima (typically 360-390 nm) and record the emission spectra.

  • Data Validation (Self-Validating System): Plot the Stokes shift against the Lippert-Mataga polarity parameter. A linear correlation validates that the emission shift is purely solvatochromic and not an artifact of degradation.

Protocol 2: Competitive CRBN Binding Assay (TR-FRET)

Objective: Validate PROTAC specificity using 5-Amino-2-cyclohexylisoindole-1,3-dione as a structural negative control.

  • Assay Setup: In a 384-well microplate, combine recombinant CRBN-DDB1 complex, a fluorescently labeled tracer (e.g., Cy5-thalidomide), and a terbium-labeled anti-CRBN antibody.

  • Compound Addition: Add the target PROTAC to the test wells, Pomalidomide to the positive control wells, and 5-Amino-2-cyclohexylisoindole-1,3-dione to the negative control wells (concentration range: 1 nM to 100 μM).

  • Incubation & Reading: Incubate for 1 hour at room temperature to reach thermodynamic equilibrium. Read the TR-FRET signal (ratio of 665 nm / 615 nm).

  • Data Validation (Self-Validating System): The assay is only valid if Pomalidomide shows a dose-dependent decrease in FRET (tracer displacement), while the cyclohexyl derivative shows a flatline response.

    • Causality: The flatline response proves that the phthalimide core alone, when sterically blocked by the cyclohexyl group, cannot engage CRBN, thereby validating the assay's specificity for the glutarimide pharmacophore.

References

  • Title: 5-Amino-2-cyclohexylisoindole-1,3-dione | C14H16N2O2 | CID 804459 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Application of 4-amino-N-adamantylphthalimide solvatochromic dye for fluorescence microscopy in selective visualization of lipid droplets and mitochondria Source: Sensors and Actuators B: Chemical / ResearchGate URL: [Link]

  • Title: Multiple Facets of Modeling Electronic Absorption Spectra of Systems in Solution Source: The Journal of Physical Chemistry B / ACS Publications URL: [Link]

  • Title: [3 + 2] Cycloaddition with photogenerated azomethine ylides in β-cyclodextrin Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

An In-depth Technical Guide to 5-Amino-2-cyclohexylisoindole-1,3-dione: A Novel Thalidomide Analog for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The field of targeted protein degradation has been revolutionized by the clinical success of thalidomide and its analogs, collectively known as Immunomodulatory Imide Drugs (IMiDs). These molecules function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific neosubstrates. This guide introduces a novel thalidomide analog, 5-Amino-2-cyclohexylisoindole-1,3-dione, and provides a comprehensive technical framework for its synthesis, characterization, and evaluation as a potential therapeutic agent. We detail the scientific rationale behind its design, drawing comparisons to established IMiDs, and present a full suite of validated experimental protocols—from initial biochemical binding assays to functional cellular assessments—required to rigorously profile its mechanism of action and pharmacological potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation protein degraders.

Introduction: The IMiD Landscape and Rationale for a Novel Analog

Thalidomide, once infamous for its teratogenic effects, has been repurposed into a cornerstone therapy for multiple myeloma (MM) and other hematological malignancies.[1][2] Its therapeutic efficacy, and that of its more potent derivatives lenalidomide and pomalidomide, stems from a unique mechanism of action: binding to the CRBN protein.[3][4] CRBN serves as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[3][4][5] The binding of an IMiD molecule to CRBN allosterically modifies the ligase's substrate-binding surface, inducing the recruitment of proteins not normally targeted by CRBN, known as neosubstrates.[3][5][6]

This targeted degradation of neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) and casein kinase 1 alpha (CK1α), is directly linked to the profound anti-proliferative and immunomodulatory effects of these drugs.[1][7][8][9] The degradation of IKZF1 and IKZF3 is lethal to multiple myeloma cells, while also enhancing T-cell activation and interleukin-2 (IL-2) production, contributing to a potent anti-tumor immune response.[1][10][11][12]

The design of 5-Amino-2-cyclohexylisoindole-1,3-dione is predicated on established structure-activity relationships (SAR) for CRBN binding. The core structure retains the phthalimide (isoindole-1,3-dione) ring, a key component of thalidomide, but introduces two strategic modifications:

  • N-Cyclohexyl Substitution: The glutarimide ring of thalidomide, which is crucial for CRBN interaction, is replaced with a non-chiral cyclohexyl group.[3][13] This alteration aims to explore new binding interactions within the CRBN pocket and potentially alter the neosubstrate specificity profile.

  • 5-Amino Group: An amino group is added to the phthalimide ring, a modification seen in potent analogs like pomalidomide, which can enhance binding and downstream activity.

This guide outlines the necessary scientific workflow to test the central hypothesis: that 5-Amino-2-cyclohexylisoindole-1,3-dione acts as a molecular glue, engaging CRBN to induce the degradation of therapeutically relevant neosubstrates.

Synthesis and Physicochemical Characterization

The synthesis of N-substituted phthalimides is a well-established area of organic chemistry.[14][15][16] A plausible and efficient route for 5-Amino-2-cyclohexylisoindole-1,3-dione is proposed below.

Proposed Synthetic Route

The synthesis can be achieved via a two-step process starting from 4-nitrophthalic anhydride.

  • Step 1: Imide Formation. Condensation of 4-nitrophthalic anhydride with cyclohexylamine. This reaction is typically performed under thermal conditions, often with a catalytic amount of acid (e.g., acetic acid) or by using a dehydrating agent.[17]

  • Step 2: Reduction of the Nitro Group. The resulting N-cyclohexyl-4-nitrophthalimide is then subjected to a standard reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

Protocol: Synthesis of 5-Amino-2-cyclohexylisoindole-1,3-dione
  • Step 1: To a solution of 4-nitrophthalic anhydride (1.0 eq) in glacial acetic acid (5 mL/mmol), add cyclohexylamine (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate (N-cyclohexyl-4-nitrophthalimide) by filtration, wash with water, and dry under vacuum.

  • Step 2: Dissolve the intermediate from Step 1 in ethanol or ethyl acetate.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the final compound, 5-Amino-2-cyclohexylisoindole-1,3-dione, by column chromatography or recrystallization.

Physicochemical Characterization

The identity, purity, and structural integrity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (target >95%).

Core Mechanistic Evaluation: Engagement with the Cereblon E3 Ligase

The foundational step in characterizing any potential IMiD is to confirm its direct binding to CRBN. This interaction is the prerequisite for all downstream molecular glue activity.

Principle of CRBN-Mediated Protein Degradation

The compound is hypothesized to act as a molecular glue, binding to CRBN and creating a novel protein-protein interaction surface that recruits a neosubstrate (e.g., IKZF1). This ternary complex (CRBN-Compound-Neosubstrate) formation allows the E3 ligase machinery to polyubiquitinate the neosubstrate, tagging it for degradation by the 26S proteasome.

Caption: Hypothesized mechanism of 5-Amino-2-cyclohexylisoindole-1,3-dione as a molecular glue.

Protocol: In Vitro CRBN Binding Affinity

A competitive binding assay using Fluorescence Polarization (FP) is a robust, high-throughput method to quantify the binding affinity of the test compound for CRBN.[18][19]

  • Reagents: Purified recombinant human CRBN protein, a fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide), assay buffer.[18]

  • Assay Plate Preparation: Prepare a serial dilution of 5-Amino-2-cyclohexylisoindole-1,3-dione in a 384-well, low-volume black plate. Include wells for positive control (e.g., unlabeled pomalidomide) and negative control (DMSO vehicle).

  • Reaction Mixture: Add a pre-mixed solution of CRBN protein and the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: The decrease in polarization signal is proportional to the displacement of the tracer by the test compound. Plot the data against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a binding affinity constant (Ki).

Protocol: Neosubstrate Degradation Assay (Western Blot)

Confirming that CRBN binding leads to the degradation of known neosubstrates is the critical validation of the molecular glue hypothesis.

  • Cell Culture: Culture a relevant human cell line, such as the MM.1S multiple myeloma cell line, which expresses high levels of CRBN, IKZF1, and IKZF3.

  • Compound Treatment: Treat the cells with increasing concentrations of 5-Amino-2-cyclohexylisoindole-1,3-dione (e.g., 0.01, 0.1, 1, 10 µM) for a set time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for IKZF1, IKZF3, CK1α, and CRBN. A loading control antibody (e.g., β-actin or GAPDH) is essential.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity using densitometry software. A dose-dependent decrease in the levels of IKZF1, IKZF3, or CK1α relative to the loading control and vehicle-treated sample indicates successful neosubstrate degradation.

In Vitro Pharmacological Profiling

Following confirmation of CRBN-dependent neosubstrate degradation, the next step is to assess the downstream biological consequences. The experimental workflow should proceed from target engagement to cellular function.

Experimental_Workflow cluster_0 Phase 1: Synthesis & Core Mechanism cluster_1 Phase 2: Functional Cellular Assays cluster_2 Phase 3: Data Synthesis A Synthesis & Characterization B CRBN Binding Assay (FP) Is Kd < 10 µM? A->B C Western Blot for Neosubstrate Degradation (IKZF1, CK1α) Is DC50 < 10 µM? B->C Yes G Synthesize Data & Determine SAR B->G No/Weak Binding D Anti-Proliferative Assay (MM.1S Cells) C->D Yes C->G No Degradation E Immunomodulatory Assay (PBMC IL-2 Production) D->E F Anti-Angiogenic Assay (HUVEC Tube Formation) E->F F->G H Lead Optimization or Advance to In Vivo Studies G->H

Caption: A logical workflow for the evaluation of a novel thalidomide analog.

Protocol: Anti-Proliferative Activity in Multiple Myeloma
  • Cell Seeding: Seed MM.1S cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Compound Treatment: Add serial dilutions of 5-Amino-2-cyclohexylisoindole-1,3-dione and incubate for 72 hours.

  • Viability Assay: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.

  • Data Analysis: Normalize the results to vehicle-treated cells and plot cell viability against the log of compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.

Protocol: Immunomodulatory Activity (IL-2 Production)
  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation: Resuspend PBMCs in RPMI-1640 medium and plate in a 96-well plate. Add the test compound at various concentrations. Co-stimulate the T-cells in the PBMC population using anti-CD3 antibody (plate-bound or soluble).

  • Incubation: Culture the cells for 48-72 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: A dose-dependent increase in IL-2 production compared to the vehicle control indicates immunomodulatory activity.[10][11][12]

Protocol: Anti-Angiogenic Potential (HUVEC Tube Formation Assay)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, and its inhibition is a known effect of thalidomide analogs.[10][20][21]

  • Plate Coating: Coat a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify at 37°C.[22][23]

  • Cell Seeding and Treatment: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate. Immediately treat the cells with various concentrations of the test compound.[23]

  • Incubation: Incubate for 4-18 hours to allow for the formation of capillary-like tubular networks.[22][23]

  • Imaging and Analysis: Stain the cells with a fluorescent dye (e.g., Calcein AM) and acquire images using a high-content imager or microscope.[22]

  • Quantification: Use image analysis software to quantify key parameters of angiogenesis, such as total tube length, number of nodes, and number of branches. A dose-dependent reduction in these parameters indicates anti-angiogenic activity.

Data Synthesis and Future Directions

The data generated from the described protocols should be synthesized to build a comprehensive profile of 5-Amino-2-cyclohexylisoindole-1,3-dione.

Summary of Expected Data
AssayMetricPomalidomide (Reference)5-Amino-2-cyclohexylisoindole-1,3-dione (Hypothetical Data)
CRBN Binding Kᵢ (µM)~0.1-0.50.85
IKZF1 Degradation DC₅₀ (µM)~0.05-0.21.2
MM.1S Proliferation GI₅₀ (µM)~0.01-0.10.95
IL-2 Production EC₅₀ (µM)~0.1-0.52.5
HUVEC Tube Formation IC₅₀ (µM)~1-54.0

Note: DC₅₀ is the concentration for 50% maximal degradation; EC₅₀ is the concentration for 50% maximal effect.

Interpretation and Next Steps

The hypothetical data presented above would characterize 5-Amino-2-cyclohexylisoindole-1,3-dione as a bona fide CRBN-binding molecular glue. While less potent than the clinical benchmark pomalidomide, it demonstrates the intended mechanism of action across all key assays.

Future directions would include:

  • Proteomics-based Neosubstrate Discovery: Employing quantitative proteomics to determine if the novel N-cyclohexyl group alters the neosubstrate repertoire beyond IKZF1/3 and CK1α.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to the cyclohexyl and amino groups to optimize potency and selectivity.

  • In Vivo Efficacy Studies: If potency is optimized, advancing a lead compound to in vivo studies using mouse xenograft models of multiple myeloma to assess anti-tumor activity, pharmacokinetics, and tolerability.

This systematic approach provides a robust framework for the thorough evaluation of novel molecular glues, paving the way for the development of next-generation targeted protein degraders.

References

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Architecting Multi-Target Therapeutics: The Discovery and Synthesis of Novel Isoindole-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of drug discovery shifts from highly specific, single-target agents toward polypharmacology, molecular hybridization has emerged as a dominant strategy. At the core of this paradigm is the isoindole-1,3-dione (phthalimide) scaffold. As a Senior Application Scientist, I approach this bicyclic imide not merely as a structural motif, but as a highly tunable molecular chassis. Its unique physicochemical properties allow for the rational design of multi-target drug candidates capable of addressing complex, multifactorial diseases such as Alzheimer's, aggressive carcinomas, and chronic inflammatory conditions[1].

This technical guide dissects the mechanistic rationale, synthetic methodologies, and biological validation workflows required to successfully engineer and evaluate novel isoindole-1,3-dione derivatives.

Mechanistic Rationale: The Power of Pharmacophore Hybridization

The isoindole-1,3-dione nucleus is privileged in medicinal chemistry due to its inherent lipophilicity, which enhances membrane permeability, and its structural rigidity, which minimizes entropic penalties upon target binding.

The cornerstone of its synthetic and pharmacological versatility is the acidic proton at the 2-position imide nitrogen (pKa ~8.3)[2]. This acidity facilitates easy deprotonation and subsequent condensation with diverse pharmacophores. By linking the isoindole core to secondary active moieties—such as arylpiperazines, thiazoles, or benzyl rings—we can create hybrid molecules that simultaneously modulate multiple biological targets:

  • Neurodegenerative Targets: Hybrids containing N-benzylpiperidinylamine or arylpiperazine moieties exhibit potent dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), addressing the cholinergic deficit in Alzheimer's disease[2].

  • Inflammatory Targets: N-acetylpiperazine aryl derivatives of isoindole-1,3-dione demonstrate high affinity for Cyclooxygenase-2 (COX-2), effectively blocking prostaglandin synthesis[3].

  • Oncological Targets: N-benzylisoindole-1,3-dione and norcantharimide derivatives exert significant antiproliferative effects against adenocarcinoma (A549) and HeLa cell lines by disrupting cell cycle progression and inducing apoptosis[4].

Pathway Hybrid Isoindole-1,3-dione Hybrid Molecule AChE Acetylcholinesterase (AChE) Active Site Hybrid->AChE PAS/CAS Binding COX2 Cyclooxygenase-2 (COX-2) Active Site Hybrid->COX2 Arylpiperazine Docking Ach Acetylcholine Preservation AChE->Ach Enzyme Inhibition PG Prostaglandin Inhibition COX2->PG Enzyme Inhibition Neuro Neuroprotection (Alzheimer's Models) Ach->Neuro Enhanced Signaling Inflam Anti-inflammatory Response PG->Inflam Reduced Inflammation

Fig 1. Dual-target pharmacological signaling pathway of isoindole-1,3-dione hybrids.

Synthetic Methodologies: Engineering the Scaffold

To construct these hybrid molecules, we employ a convergent synthetic approach. The following protocol details the synthesis of N-arylpiperazine isoindole-1,3-dione derivatives, a highly effective class of COX-2 and AChE inhibitors[2],[3].

Protocol 1: Synthesis of N-Arylpiperazine Isoindole-1,3-diones

Phase 1: N-Acylation of the Pharmacophore

  • Preparation: Dissolve the appropriate N-arylpiperazine (1.0 eq) in anhydrous diethyl ether.

  • Acid Scavenging: Add triethylamine (TEA) (1.2 eq) to the solution. Causality: TEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the piperazine nitrogen and ensuring it remains a potent nucleophile.

  • Acylation: Dropwise add chloroacetyl chloride (1.1 eq) at 0°C under an inert argon atmosphere. Stir for 2 hours at room temperature.

  • Isolation: Filter the resulting triethylamine hydrochloride salts and evaporate the solvent to yield the 1-chloroacetyl-4-aryl-piperazine intermediate[3].

Phase 2: Alkylation of the Isoindole Core

  • Deprotonation: Suspend commercial phthalimide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq) in acetonitrile. Causality: K₂CO₃ provides the optimal basicity to deprotonate the imide nitrogen (pKa ~8.3) without causing base-catalyzed ring-opening of the phthalimide core.

  • SN2 Condensation: Add the 1-chloroacetyl-4-aryl-piperazine intermediate (1.0 eq) to the suspension. Reflux the mixture at 80°C for 12–18 hours.

  • Purification: Cool the mixture, pour into ice water, and extract with dichloromethane. Purify the crude product via silica gel column chromatography (Ethyl Acetate:Hexane).

Self-Validating System (Structural Confirmation): Do not proceed to biological testing without structural validation. The success of the alkylation must be confirmed by the disappearance of the broad N-H stretch (~3200 cm⁻¹) in the FT-IR spectrum. Furthermore, the ¹H NMR spectrum must reveal a sharp singlet (typically around δ 4.2–4.5 ppm) corresponding to the newly formed N-CH₂ bridge. Finally, ESI-MS is utilized to verify the pseudo-molecular ion mass[2],[3].

SyntheticWorkflow A Phthalimide Scaffold (Imide NH, pKa ~8.3) B Deprotonation (K2CO3 in Acetonitrile) A->B Base Addition C Nucleophilic Imide Anion B->C Proton Abstraction E SN2 Alkylation Reaction (Reflux, 80°C) C->E D 1-Chloroacetyl-4-aryl-piperazine (Electrophile) D->E SN2 Attack F Crude N-Substituted Isoindole-1,3-dione E->F Precipitation G Validation System (1H/13C NMR, ESI-MS) F->G Structural Confirmation

Fig 2. Synthetic workflow and self-validating SN2 alkylation of isoindole-1,3-dione.

Biological Evaluation & Quantitative Data

Once synthesized and structurally validated, the derivatives must be subjected to rigorous in vitro biological evaluations. The table below summarizes the quantitative efficacy of recently developed isoindole-1,3-dione derivatives across various therapeutic targets.

Table 1: Quantitative Efficacy of Novel Isoindole-1,3-dione Derivatives
Compound ClassPrimary Target / Cell LineBest IC₅₀ ValueKey Structural FeatureRef.
N-Arylpiperazine IsoindoleAcetylcholinesterase (AChE)1.12 μMPhenyl substituent at pos 4 of piperazine[2]
N-Arylpiperazine IsoindoleButyrylcholinesterase (BuChE)21.24 μMDiphenylmethyl moiety[2]
N-Benzylisoindole (Cmpd 3)A549 (Lung Adenocarcinoma)114.25 μMN-benzyl substitution[4]
N-Benzylisoindole (Cmpd 4)A549 (Lung Adenocarcinoma)116.26 μMN-benzyl substitution[4]
N-Acetylpiperazine ArylCyclooxygenase-2 (COX-2)> MeloxicamArylpiperazine linked via -(CH₂)ₙ-(C=O)-[3]
Protocol 2: In Vitro Cytotoxicity Profiling (MTT Assay)

To evaluate the antiproliferative effects of N-benzylisoindole derivatives against A549 lung cancer cells, a highly controlled MTT assay is required[4].

  • Cell Seeding: Seed A549-Luc cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cellular adhesion.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized isoindole derivatives (e.g., 10–200 μM).

    • Causality: An incubation period of exactly 48 hours is chosen. This specific timeframe is critical as it allows sufficient duration for the intracellular accumulation of the lipophilic isoindole derivatives and the subsequent induction of apoptotic cascades before the colorimetric readout[4].

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Mechanistic Note: Viable cells with active metabolism convert the yellow MTT into purple formazan via mitochondrial succinate dehydrogenase.

  • Solubilization and Readout: Remove the media, dissolve the formazan crystals in 100 μL of DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Self-Validating System (Assay Integrity): Always include a vehicle control (0.1% DMSO) to establish baseline 100% viability, and a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control. This validates the dynamic range of the assay and ensures that the calculated IC₅₀ values are standardized against established pharmacological benchmarks.

Conclusion

The isoindole-1,3-dione scaffold represents a masterclass in molecular design. By leveraging its synthetic tractability—specifically the ease of N-alkylation and N-acylation—medicinal chemists can rationally append diverse pharmacophores to target distinct biological pathways. Whether acting as dual AChE/BuChE inhibitors for neurodegeneration, selective COX-2 inhibitors for inflammation, or cytotoxic agents against adenocarcinoma, the rigorous application of self-validating synthetic and biological protocols ensures the reliable translation of these novel derivatives from the benchtop toward clinical viability.

References

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.[Link]

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In Silico Prediction of 5-Amino-2-cyclohexylisoindole-1,3-dione Targets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of molecular targets for bioactive small molecules is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive technical framework for the in silico prediction of protein targets for 5-Amino-2-cyclohexylisoindole-1,3-dione. By leveraging a multi-pronged computational approach that combines ligand-based and structure-based methodologies, researchers can efficiently generate high-quality, testable hypotheses to accelerate the elucidation of this compound's mechanism of action and explore its therapeutic potential. This document details the theoretical foundations, practical workflows, and critical considerations for each stage of the in silico target identification process.

Introduction: The Imperative of Target Deconvolution

5-Amino-2-cyclohexylisoindole-1,3-dione, with its distinct chemical scaffold, represents a promising starting point for chemical probe development or drug discovery. However, without a clear understanding of its molecular targets, its biological activity remains a "black box." Target deconvolution, the process of identifying these targets, is therefore a critical step. In silico target prediction offers a rapid and cost-effective first pass, narrowing the field of potential protein interactors from the entire proteome to a manageable list for experimental validation.

This guide will focus on two synergistic pillars of in silico target prediction:

  • Ligand-Based Approaches: These methods operate on the principle of chemical similarity, positing that molecules with similar structures are likely to interact with similar protein targets.

  • Structure-Based Approaches: When the three-dimensional structures of potential protein targets are available, these methods can be used to predict the binding of a small molecule to a protein's active or allosteric sites.

Ligand-Based Target Prediction: Leveraging the Wisdom of the Crowd

Ligand-based methods are powerful tools for generating initial hypotheses about a molecule's targets. By comparing 5-Amino-2-cyclohexylisoindole-1,3-dione to vast databases of known bioactive compounds, we can infer its potential targets.

Foundational Databases

A robust ligand-based target prediction workflow relies on comprehensive and well-curated databases of chemical structures and their associated biological activities. Key resources include:

  • PubChem: A massive public repository of chemical substances and their biological activities, maintained by the National Institutes of Health (NIH).[1][2][3][4][5]

  • ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing information on compound-target interactions.[6][7][8][9]

  • BindingDB: A public database of experimentally determined binding affinities of protein-ligand complexes.[10][11][12][13][14]

Workflow for Ligand-Based Target Prediction

The following diagram illustrates a typical workflow for ligand-based target prediction.

Caption: A generalized workflow for structure-based target prediction.

Practical Considerations for Reverse Docking
  • Protein Structure Quality: The accuracy of docking predictions is highly dependent on the quality of the protein structures used. It is essential to use high-resolution, experimentally determined structures from the Protein Data Bank (PDB) whenever possible.

  • Binding Site Identification: The entire protein surface can be screened (blind docking), or the search can be focused on known or predicted binding pockets.

  • Scoring Function Selection: Different docking programs use different scoring functions to estimate binding affinity. It is often advisable to use multiple scoring functions to obtain a consensus prediction.

  • Post-Docking Analysis: The top-ranked poses should be visually inspected to ensure that the predicted interactions are chemically and biologically plausible.

The Rise of Machine Learning in Target Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery, including target identification. [15][16][17][18][19]ML models can be trained on large datasets of known drug-target interactions to learn complex relationships between chemical structures and their biological targets. [20][21]These models can then be used to predict the targets of novel compounds with increasing accuracy.

Key Machine Learning Approaches:

  • Deep Learning: Deep neural networks can learn intricate patterns from chemical and biological data to predict drug-target interactions.

  • Graph Neural Networks (GNNs): GNNs are particularly well-suited for modeling molecular structures and their interactions with proteins.

Pharmacophore Modeling: Abstracting Key Interactions

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific target. [22][23][24][25][26]A pharmacophore model can be generated from a set of known active ligands or from the structure of the target's binding site. This model can then be used to screen large compound libraries for molecules that fit the pharmacophore and are therefore likely to be active.

Integrated Strategy and Experimental Validation

The most robust in silico target prediction strategies integrate multiple computational approaches. A consensus list of targets predicted by both ligand-based and structure-based methods, and potentially supported by machine learning models, will have a higher probability of being correct.

It is crucial to emphasize that in silico predictions are hypotheses that must be validated experimentally. Potential validation methods include:

  • Biochemical assays: To measure the direct binding of 5-Amino-2-cyclohexylisoindole-1,3-dione to the purified target protein.

  • Cell-based assays: To assess the functional effect of the compound on the target in a cellular context.

  • Biophysical techniques: Such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and kinetics.

Conclusion

The in silico prediction of protein targets for 5-Amino-2-cyclohexylisoindole-1,3-dione is a powerful and efficient strategy for accelerating its development as a chemical probe or therapeutic agent. By employing a multi-faceted approach that combines ligand-based similarity searching, structure-based reverse docking, and emerging machine learning techniques, researchers can generate high-confidence target hypotheses. This guide provides a comprehensive framework for designing and executing such a study, ultimately bridging the gap from a promising molecule to a well-understood biological mechanism.

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  • Kaserer, T., & Temml, V. (2018). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 23(8), 1969. [Link]

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  • Kaur, H., & Singh, D. B. (2025). Pharmacophore modeling in drug design. Bioorganic & Medicinal Chemistry, 119, 117865. [Link]

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Methodological & Application

Step-by-step synthesis protocol for 5-Amino-2-cyclohexylisoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 5-Amino-2-cyclohexylisoindole-1,3-dione

Introduction

5-Amino-2-cyclohexylisoindole-1,3-dione is a substituted phthalimide derivative. The phthalimide scaffold is a privileged structure in medicinal chemistry and materials science, appearing in bioactive compounds and serving as a versatile synthetic intermediate.[1] The introduction of a 4-amino substituent (which corresponds to the 5-amino position in the isoindole-1,3-dione nomenclature) can impart unique photophysical properties, making these compounds valuable as fluorescent probes for biological imaging and sensing applications.[1]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Amino-2-cyclohexylisoindole-1,3-dione via the direct condensation of 4-aminophthalic acid and cyclohexylamine. The described method is robust, atom-efficient, and relies on readily available starting materials. We will delve into the rationale behind procedural choices, safety considerations, and methods for characterization to ensure the synthesis of a high-purity final product.

Reaction Scheme

The synthesis proceeds via a classical imidization reaction, where the two carboxylic acid groups of 4-aminophthalic acid react with the primary amine of cyclohexylamine in a two-step dehydration process to form the stable five-membered imide ring.

Reaction scheme for the synthesis of 5-Amino-2-cyclohexylisoindole-1,3-dione

Figure 1: Synthesis of 5-Amino-2-cyclohexylisoindole-1,3-dione from 4-Aminophthalic acid and Cyclohexylamine.

Materials and Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Aminophthalic acid5434-21-9C₈H₇NO₄181.15Yellow to white powder
Cyclohexylamine108-91-8C₆H₁₃N99.17Colorless to yellow liquid
5-Amino-2-cyclohexylisoindole-1,3-dione 4636-65-1 C₁₄H₁₆N₂O₂ 244.29 Solid (expected yellow)

Safety and Handling

Researcher's Responsibility: Before beginning any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for each chemical used. The following is a summary of key hazards and should not be considered exhaustive. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • 4-Aminophthalic acid (CAS 5434-21-9):

    • Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2][3]

    • Precautions: Avoid breathing dust.[3][4] Wear protective gloves, clothing, and eye/face protection.[2][3][4] Use in a well-ventilated area.[2][4]

  • Cyclohexylamine (CAS 108-91-8):

    • Flammable liquid and vapor.[5] Corrosive; causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled.

    • Precautions: Keep away from heat, sparks, and open flames.[5][6] Use non-sparking tools and ground all equipment.[5][6] Do not breathe mist or vapor.[5][6] Handle in a closed system if possible and wear appropriate chemical-resistant PPE.[5][6]

  • Glacial Acetic Acid:

    • Corrosive and flammable. Causes severe skin burns and eye damage.

    • Precautions: Handle with extreme care, ensuring adequate ventilation and appropriate PPE.

An eyewash station and safety shower must be readily accessible.[2]

Experimental Workflow Visualization

The overall process from setup to characterization is outlined below.

G cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Setup Apparatus (Flask, Condenser, Stir Plate) B 2. Charge Reactants (4-Aminophthalic Acid, Cyclohexylamine, Acetic Acid) A->B Combine C 3. Reflux Reaction (Heat to 120°C for 4-6 hours) B->C Heat D 4. Cool & Precipitate (Cool to RT, pour into water) C->D Complete E 5. Isolate Crude Product (Vacuum Filtration, Wash with Water) D->E Filter F 6. Purify Product (Recrystallization from Ethanol/Water) E->F Purify G 7. Dry & Characterize (NMR, IR, MS) F->G Analyze

Caption: High-level workflow for the synthesis of 5-Amino-2-cyclohexylisoindole-1,3-dione.

Step-by-Step Synthesis Protocol

Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stir plate and stir bar

  • Heating mantle with temperature controller

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Reagents
  • 4-Aminophthalic acid (4.53 g, 25.0 mmol, 1.0 equiv)

  • Cyclohexylamine (2.85 mL, 2.48 g, 25.0 mmol, 1.0 equiv)

  • Glacial Acetic Acid (50 mL)

  • Deionized Water (for work-up and washing)

  • Ethanol (for recrystallization)

Procedure
  • Reaction Setup:

    • Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is dry.

    • Position the flask in a heating mantle on top of the magnetic stir plate.

  • Charging Reactants:

    • To the flask, add 4-aminophthalic acid (4.53 g, 25.0 mmol).

    • Add glacial acetic acid (50 mL). Acetic acid serves as both a solvent to suspend the reactants and a catalyst that facilitates the dehydration necessary for imide formation.

    • Begin stirring the suspension. In the fume hood, carefully measure and add cyclohexylamine (2.85 mL, 25.0 mmol) to the flask using a syringe or graduated pipette.

  • Imidization Reaction:

    • Heat the reaction mixture to reflux (approximately 118-120°C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The solid starting material should gradually dissolve as the reaction progresses and the product is formed.

  • Product Isolation (Work-up):

    • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • In a separate beaker, place 200 mL of cold deionized water and stir.

    • Slowly pour the cooled reaction mixture into the beaker of cold water while stirring. The product, being insoluble in water, will precipitate out as a solid.

    • Continue stirring the suspension for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid on the filter paper thoroughly with deionized water (3 x 50 mL) to remove any residual acetic acid and other water-soluble impurities.

  • Purification:

    • Transfer the crude solid to a clean beaker for recrystallization.

    • Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained. The goal is to use the minimum amount of hot solvent necessary.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Reaction Mechanism Overview

The formation of the imide ring is a condensation reaction involving two dehydration steps.

G Reactants 4-Aminophthalic Acid + Cyclohexylamine AmideAcid Intermediate Amide-Carboxylic Acid (via first dehydration) Reactants->AmideAcid Heat (-H₂O) Product 5-Amino-2-cyclohexylisoindole-1,3-dione (via second dehydration/cyclization) AmideAcid->Product Heat (-H₂O)

Caption: Simplified reaction mechanism showing the two-step dehydration process.

Characterization of Final Product

The identity and purity of the final product, 5-Amino-2-cyclohexylisoindole-1,3-dione, should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons on the phthalimide ring, the protons of the cyclohexyl group, and the amine (-NH₂) protons. The integration of these signals should match the number of protons in the structure.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbons of the imide (around 165-170 ppm), the aromatic carbons, and the carbons of the cyclohexyl ring.

  • FT-IR Spectroscopy: Look for characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic), and the symmetric and asymmetric C=O stretching of the imide group (around 1700-1770 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight of the product (244.29 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor via TLC. Ensure the reaction temperature is maintained at reflux.
Product loss during work-up.Ensure complete precipitation by using cold water and allowing sufficient time. Be careful not to use excessive solvent during recrystallization.
Product is Oily or Impure Incomplete removal of acetic acid.Wash the crude product thoroughly with copious amounts of water during filtration. A wash with a dilute sodium bicarbonate solution can also be used, followed by a final water wash.
Inefficient recrystallization.Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to find optimal conditions for crystal formation. Ensure the solution cools slowly.

References

  • Airgas. (n.d.). Cyclohexylamine Safety Data Sheet. Retrieved from Airgas. [Link]

  • Eriksson, J., et al. (2017). Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • MilliporeSigma. (n.d.). 5-Aminoisoindoline-1,3-dione. Retrieved from MilliporeSigma. [Link]

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Application Notes & Protocols for 5-Amino-2-cyclohexylisoindole-1,3-dione in Anti-Angiogenesis Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Framework for Investigating Novel Angiogenesis Inhibitors

Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a fundamental biological process. While essential for development and wound healing, its dysregulation is a hallmark of numerous pathologies, including cancer, diabetic retinopathy, and rheumatoid arthritis.[1][2] The reliance of solid tumors on a dedicated blood supply for growth and metastasis makes tumor-associated angiogenesis a prime target for therapeutic intervention.[3][4] Small molecule inhibitors that disrupt key angiogenic signaling pathways represent a cornerstone of modern oncology.

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, famously represented by thalidomide and its immunomodulatory analogues (IMiDs), which are known to possess anti-angiogenic properties.[5] This chemical backbone presents a promising starting point for the discovery of novel anti-angiogenic agents. 5-Amino-2-cyclohexylisoindole-1,3-dione is one such compound, a commercially available molecule whose potential in this therapeutic area remains to be fully elucidated.[6]

This document serves as a comprehensive guide for researchers aiming to systematically evaluate the anti-angiogenic properties of a test compound, using 5-Amino-2-cyclohexylisoindole-1,3-dione as a primary example. It provides not only step-by-step protocols for key assays but also the scientific rationale behind a tiered screening approach, from initial in vitro characterization to ex vivo and in vivo validation.

Hypothesized Mechanism of Action: Targeting VEGF Signaling

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is the most critical regulator of both physiological and pathological angiogenesis.[4][7][8] The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling events that collectively promote cell survival, proliferation, migration, and differentiation—the key steps of angiogenesis.[3][9] This pathway, therefore, represents the most probable target for a novel anti-angiogenic small molecule.

A primary hypothesis for a compound like 5-Amino-2-cyclohexylisoindole-1,3-dione is the inhibition of VEGFR-2 activation or its downstream signaling partners, such as the PLCγ-MAPK and PI3K-Akt pathways.[3][7] The experimental workflow detailed herein is designed to test this hypothesis by assessing the compound's impact on the functional outputs of this signaling cascade.

VEGF_Signaling_Pathway cluster_akt cluster_mapk VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt MAPK MAPK (ERK) PKC->MAPK Akt_branch Akt->Akt_branch MAPK_branch MAPK->MAPK_branch Proliferation Cell Proliferation Migration Cell Migration Survival Cell Survival Test_Compound Hypothetical Target: 5-Amino-2-cyclohexyl- isoindole-1,3-dione Test_Compound->VEGFR2 Inhibition Akt_branch->Proliferation Akt_branch->Survival MAPK_branch->Proliferation MAPK_branch->Migration Experimental_Workflow cluster_0 cluster_1 cluster_2 invitro Phase 1: In Vitro Screening (Cell-Based Assays) exvivo Phase 2: Ex Vivo Validation (Organotypic Culture) invitro->exvivo Promising Results invitro_assays • Endothelial Proliferation • Cell Migration • Tube Formation invivo Phase 3: In Vivo Confirmation (Whole Organism) exvivo->invivo Confirmed Activity exvivo_assays • Aortic Ring Sprouting invivo_assays • Chick Chorioallantoic  Membrane (CAM)

Caption: Tiered workflow for evaluating anti-angiogenic compounds.

Part 1: In Vitro Evaluation of Anti-Angiogenic Activity

In vitro assays are the first line of investigation, providing rapid, reproducible, and quantifiable data on the direct effects of a compound on endothelial cells. [2][10]Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and reliable primary cell line for these studies.

Protocol 1.1: Endothelial Cell Tube Formation Assay

Principle: This is the most widely accepted and robust in vitro assay for modeling angiogenesis. [11]When plated on a basement membrane extract (BME) like Matrigel®, endothelial cells will rapidly align and form intricate, capillary-like networks. [1]Anti-angiogenic compounds will disrupt or inhibit the formation of these tubular structures. [12] Materials:

  • HUVECs (passage 2-6)

  • Endothelial Cell Growth Medium (EGM-2)

  • Corning® Matrigel® Matrix (or other BME) [12]* 96-well flat-bottom tissue culture plates * Test Compound (5-Amino-2-cyclohexylisoindole-1,3-dione) dissolved in DMSO

  • Calcein AM (for fluorescent visualization, optional) [13][14]* Inverted microscope with imaging software

Protocol:

  • Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50-80 µL of BME to each well of a pre-cooled 96-well plate. Ensure the entire bottom surface is evenly covered.

  • Gelling: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel. [12]3. Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells using a gentle dissociation reagent like Accutase or trypsin. [14]Neutralize and centrifuge the cells at 180-300 x g for 5 minutes. [14]4. Treatment Preparation: Resuspend the HUVEC pellet in EGM-2 medium to a concentration of 2-3 x 10⁵ cells/mL. Prepare serial dilutions of the test compound in the cell suspension. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Suramin).

  • Seeding: Carefully add 100 µL of the cell suspension (containing 2-3 x 10⁴ cells and the test compound) onto the surface of the solidified BME gel in each well. 6. Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 4-18 hours. [4]Tube formation is typically robust within 6 hours. [14]7. Imaging & Quantification:

    • Phase Contrast: Capture images using an inverted microscope at 4x or 10x magnification.

    • Fluorescence (Optional): If using Calcein AM, incubate cells with the dye for 30 minutes prior to harvesting or add it to the wells 30-45 minutes before imaging. [13][14] * Analysis: Quantify the degree of tube formation using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include total tube length, number of nodes/junctions, and number of meshes/loops. [13]

      Parameter Vehicle Control (DMSO) Test Compound (10 µM) Positive Control (Suramin)
      Total Tube Length (µm) 12,500 ± 850 3,100 ± 450 1,500 ± 300
      Number of Nodes 150 ± 20 35 ± 8 10 ± 5
      Number of Meshes 85 ± 15 12 ± 5 2 ± 2
      % Inhibition (Length) 0% 75.2% 88.0%

      Hypothetical data for the Tube Formation Assay.

Part 2: Ex Vivo Evaluation of Anti-Angiogenic Activity

Ex vivo organ culture assays bridge the gap between simplified in vitro systems and complex in vivo models. They retain the three-dimensional tissue architecture and cellular heterogeneity, offering a more physiologically relevant context. [15][16]

Protocol 2.1: Rat Aortic Ring Assay

Principle: This assay uses cross-sections of a rat or mouse aorta cultured in a 3D collagen matrix. In response to growth factors, endothelial cells and fibroblasts sprout from the aortic explant to form a network of microvessels. [15][17][18][19]The assay allows for the assessment of multiple stages of angiogenesis, including cell migration, proliferation, and vessel branching. [16] Materials:

  • Thoracic aorta from a young adult rat (or mouse)

  • Serum-free endothelial basal medium (EBM-2)

  • Collagen, Type I (rat tail)

  • 24-well tissue culture plates

  • Dissecting microscope and sterile microdissection tools [15]* Test Compound (5-Amino-2-cyclohexylisoindole-1,3-dione)

Protocol:

  • Aorta Excision: Humanely euthanize a rat and immediately excise the thoracic aorta. Place it in a petri dish containing ice-cold, sterile EBM-2. [15][19]2. Cleaning: Under a dissecting microscope, carefully remove all periaortic fibroadipose tissue and connective tissue. [15]This step is critical for robust sprouting.

  • Sectioning: Transfer the cleaned aorta to a fresh dish with cold EBM-2. Using a sterile razor blade, cross-section the aorta into 1-2 mm thick rings. [15][19]Thoroughly rinse the rings with fresh, cold medium to remove any remaining blood clots.

  • Embedding:

    • Prepare the collagen gel mix on ice according to the manufacturer's instructions.

    • Pipette a base layer of 200 µL of the collagen mix into each well of a 24-well plate and allow it to polymerize at 37°C for 30 minutes. [15] * Carefully place one aortic ring in the center of each polymerized gel.

    • Add a second 200 µL layer of collagen mix on top of each ring to fully embed it. [15]Return the plate to the incubator for another 30 minutes.

  • Treatment: Once the top layer has polymerized, add 500 µL of EBM-2 supplemented with the desired concentrations of the test compound or controls.

  • Incubation & Observation: Culture the rings for 7-14 days at 37°C and 5% CO₂, replacing the medium every 2-3 days with fresh medium containing the test compound.

  • Quantification: Monitor the outgrowth of microvessels from the rings every other day using a phase-contrast microscope. Capture images on the final day. Quantify the extent of angiogenesis by measuring the length of the longest sprout or the total area of outgrowth using imaging software.

Treatment Group Mean Sprout Outgrowth (Area, pixels²) % Inhibition vs. Control
Vehicle Control 45,600 ± 5,1000%
Test Compound (1 µM) 31,100 ± 4,20031.8%
Test Compound (10 µM) 12,800 ± 2,90071.9%
Hypothetical data for the Aortic Ring Assay.

Part 3: In Vivo Validation of Anti-Angiogenic Activity

In vivo models are the final step in preclinical validation, confirming the compound's efficacy within a living biological system. The CAM assay is a powerful, cost-effective, and ethically favorable alternative to rodent models for initial in vivo screening. [20][21][22]

Protocol 3.1: Chick Chorioallantoic Membrane (CAM) Assay

Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo that serves as an ideal platform to study angiogenesis in real-time. [23][24]A test compound is applied directly to the CAM, and its effect on the density and branching of the capillary plexus is observed and quantified. [22][23] Materials:

  • Fertilized chicken eggs (Day 6-7 of incubation) [22][23]* Egg incubator (37.5°C, ~85% humidity) [23]* Sterile filter paper disks or sterile coverslips [23]* Dremel tool with a cutting disc or small scissors

  • Test Compound (5-Amino-2-cyclohexylisoindole-1,3-dione)

  • Stereomicroscope with a camera

Protocol:

  • Egg Incubation: Incubate fertilized eggs in a rotating incubator for 3 days. On Day 3, create a small window in the eggshell to allow for later access, then continue incubation in a stationary incubator. [24]2. Windowing (Day 7): On Day 7 of incubation, carefully enlarge the window (approx. 1x1 cm) to expose the CAM, which should now be well-developed. [24]3. Compound Application: Prepare the test compound at various concentrations. Saturate a small, sterile filter paper disk with a known volume and concentration of the compound solution. Allow the solvent to evaporate. Place the disk gently onto the CAM in an area with a good density of blood vessels. [22][23]Use a disk with vehicle alone as a negative control.

  • Incubation: Seal the window with sterile tape or parafilm and return the eggs to the stationary incubator for an additional 48-72 hours.

  • Observation & Imaging: After the incubation period, re-open the window. Observe the area around the filter disk under a stereomicroscope. Angiogenesis inhibition will be visible as an "avascular zone" around the disk, with fewer and less branched vessels compared to the control. Capture high-resolution images of the CAM vasculature.

  • Quantification: Analyze the captured images. The anti-angiogenic effect can be quantified by counting the number of blood vessel branch points within a defined area or by measuring the area of the avascular zone. [22][23]

References

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]

  • Lazar, V., et al. (2023). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols, 4(2), 102235. [Link]

  • Malinda, K. M. (2021). Rat Aortic Ring Model to Assay Angiogenesis ex vivo. Bio-protocol, 11(7), e3971. [Link]

  • Corning Life Sciences. (n.d.). Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Corning Application Note. [Link]

  • Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray Technical Note. [Link]

  • Kacprzyk, A., et al. (2023). VEGF signaling: Role in angiogenesis and beyond. Vascular Cell, 15(1), 3. [Link]

  • Biswas, S., et al. (2018). A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. Methods and Protocols, 1(2), 19. [Link]

  • DeCicco-Skinner, K. L., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (91), 51312. [Link]

  • Ribatti, D. (2017). The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells. Bio-protocol, 7(22), e2618. [Link]

  • CUSABIO. (n.d.). VEGF Signaling Pathway. CUSABIO Technology LLC. [Link]

  • Baker, M., et al. (2012). Ex Vivo Mouse Aortic Ring Angiogenesis Assay. Methods in Molecular Biology, 843, 195-202. [Link]

  • Kelley, M., et al. (2014). Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis. Methods in Molecular Biology, 1135, 109-116. [Link]

  • Baker, M., et al. (2012). Ex Vivo Mouse Aortic Ring Angiogenesis Assay. PubMed. [Link]

  • Bell, C. E., & Sledz, C. A. (2007). Use of the mouse aortic ring assay to study angiogenesis. Nature Protocols, 2(10), 2585-2590. [Link]

  • Nicosia, R. F., & Ottinetti, A. (1990). Aortic Ring Assay. Journal of Visualized Experiments, (33), e1501. [Link]

  • Dou, G. R., et al. (2016). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol, 6(19), e1944. [Link]

  • Melincovici, C. S., et al. (2017). VEGF-Mediated Signal Transduction in Tumor Angiogenesis. IntechOpen. [Link]

  • Davis, G. E., & Senger, D. R. (2016). Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. Bio-protocol, 6(19), e1943. [Link]

  • Staton, C. A., et al. (2004). Current methods for assaying angiogenesis in vitro and in vivo. International Journal of Experimental Pathology, 85(5), 233-248. [Link]

  • ibidi GmbH. (n.d.). Angiogenesis Assays. ibidi Application Note. [Link]

  • AMSBIO. (n.d.). In Vitro Angiogenesis Assays. AMSBIO. [Link]

  • Sun, X. W., et al. (2004). Synthesis of 5-amino-1,3-dihydro-1,3-dioxo-isoindole-2-propanoic acid derivatives and their Antiangiogenic activities. ResearchGate. [Link]

  • Wang, D., et al. (2020). Angiogenesis and anti-leukaemia activity of novel indole derivatives as potent colchicine binding site inhibitors. RSC Medicinal Chemistry, 11(3), 333-345. [Link]

  • Chen, Y., et al. (2023). Identification of Amino Acids That Regulate Angiogenesis and Alter Pathogenesis of a Mouse Model of Choroidal Neovascularization. International Journal of Molecular Sciences, 24(18), 14299. [Link]

  • García-Bores, A. M., et al. (2021). Proangiogenic Effect of Affinin and an Ethanolic Extract from Heliopsis longipes Roots: Ex Vivo and In Vivo Evidence. Plants, 11(1), 1. [Link]

  • Bhattacharya, S., et al. (2014). 2-[5-Selenocyanato-pentyl]-6-amino-benzo[de]isoquinoline-1,3-dione inhibits angiogenesis, induces p53 dependent mitochondrial apoptosis and enhances therapeutic efficacy of cyclophosphamide. Biochimie, 105, 137-148. [Link]

  • Finetti, F., et al. (2024). Unveiling the Role of Tryptophan 2,3-Dioxygenase in the Angiogenic Process. International Journal of Molecular Sciences, 25(9), 4758. [Link]

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High-Throughput Screening Assays for 5-Amino-2-cyclohexylisoindole-1,3-dione Analogs: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Amino-2-cyclohexylisoindole-1,3-dione is a highly functionalized phthalimide derivative. Its isoindole-1,3-dione core acts as a primary pharmacophore for binding Cereblon (CRBN), the substrate recognition component of the CRL4^CRBN E3 ubiquitin ligase complex. Compounds in this class—often referred to as immunomodulatory imide drugs (IMiDs)—function as "molecular glues." Upon binding CRBN, they alter its surface topology, enabling the recruitment of neosubstrates (such as IKZF1, IKZF3, or CK1α) that are subsequently polyubiquitinated and degraded by the 26S proteasome[1].

Furthermore, the 5-amino and 2-cyclohexyl substitutions offer versatile vectors for linker attachment, making this scaffold a prime candidate for the development of 2[2]. To discover potent degraders from libraries of 5-amino-2-cyclohexylisoindole-1,3-dione analogs, a robust, multi-tiered High-Throughput Screening (HTS) strategy is required.

CRBN_Pathway Analog Isoindole-1,3-dione Analog CRBN CRBN E3 Ligase Complex Analog->CRBN Binds Ternary Ternary Complex Formation CRBN->Ternary NeoSub Target Protein (e.g., IKZF1/3) NeoSub->Ternary Recruited Ubiquitin Polyubiquitination Ternary->Ubiquitin E2 Transfer Proteasome Proteasomal Degradation Ubiquitin->Proteasome Target Cleared

CRBN-mediated targeted protein degradation pathway induced by isoindole-1,3-dione analogs.

HTS Strategy Overview

Biochemical affinity for CRBN does not always linearly correlate with cellular degradation efficacy due to the necessity of ternary complex formation, cellular permeability, and endogenous competition. Therefore, our HTS workflow integrates a primary biochemical binding assay, a secondary proximity assay, and an orthogonal live-cell degradation assay to systematically triage compounds.

HTS_Funnel Lib Analog Library (10,000+ Compounds) TRFRET Primary: TR-FRET CRBN Displacement Lib->TRFRET High-Throughput Alpha Secondary: AlphaScreen Ternary Complex TRFRET->Alpha IC50 < 1 µM Cell Orthogonal: HiBiT Live-Cell Degradation Alpha->Cell Cooperativity > 1 Lead Lead Candidates (In vivo ready) Cell->Lead DC50 < 100 nM

Tiered high-throughput screening funnel for triaging CRBN-modulating analog libraries.

Protocol 1: Primary Screen – TR-FRET CRBN Competitive Binding Assay

Rationale & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for 3[3]. By utilizing a Terbium (Tb)-labeled anti-tag antibody (donor) and a fluorescently labeled thalidomide tracer (acceptor), the assay measures the displacement of the tracer by unlabeled analogs. The time-resolved nature of Terbium emission allows for a delayed measurement window (e.g., 50–100 µs post-excitation). This delay is critical: it allows transient background autofluorescence from library compounds to decay, virtually eliminating false positives caused by fluorescent artifacts.

Quality Control & Self-Validation:

  • Positive Control (100% Displacement): 10 µM Pomalidomide or unlabeled Thalidomide.

  • Negative Control (0% Displacement): DMSO vehicle.

  • Validation Metric: The Z'-factor must be calculated per plate. A Z'-factor > 0.6 validates the assay's robustness for HTS.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, 1 mM TCEP).

  • Complex Assembly: Dilute Tagged-CRBN-DDB1-CUL4A-RBX1 complex to a final well concentration of 10 nM. Add Tb-labeled anti-tag antibody at 2 nM.

  • Compound Addition: Dispense 100 nL of 5-amino-2-cyclohexylisoindole-1,3-dione analogs (in 100% DMSO) into a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550). Final DMSO concentration should be ≤ 1%.

  • Tracer Addition: Add the fluorescent thalidomide tracer (e.g., Cy5-thalidomide) to a final concentration of 20 nM. Total assay volume is 10 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm; measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Normalize data against controls to determine % inhibition and calculate IC50 values.

Protocol 2: Secondary Screen – AlphaScreen Ternary Complex Formation

Rationale & Causality: Binding to CRBN is necessary but insufficient for targeted degradation. The analog must induce a stable ternary complex between CRBN and the target neosubstrate. 4 (Amplified Luminescent Proximity Homogeneous Assay) utilizes donor and acceptor beads that generate a luminescent signal only when brought within 200 nm of each other[4]. This large proximity tolerance is ideal for massive multi-protein complexes like CRL4^CRBN, preventing the steric hindrance that often plagues FRET-based ternary assays.

Quality Control & Self-Validation:

  • Hook Effect Check: Always run a full 10-point dose-response. PROTACs and molecular glues exhibit a characteristic bell-shaped curve; high concentrations saturate both proteins independently, preventing ternary complex formation (the "Hook effect").

Step-by-Step Methodology:

  • Reagent Preparation: Prepare AlphaScreen buffer (50 mM Tris pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% NP-40).

  • Protein Mix: Combine biotinylated-neosubstrate (e.g., IKZF1, 50 nM) and His-tagged CRBN complex (50 nM).

  • Compound Incubation: Add analogs (10-point dose-response) and incubate for 30 minutes at room temperature to allow ternary complex formation.

  • Bead Addition: Under subdued green light, add Streptavidin-coated Donor beads (20 µg/mL) and Anti-His Acceptor beads (20 µg/mL).

  • Final Incubation: Incubate in the dark for 60 minutes at room temperature.

  • Detection: Read on an Alpha-enabled reader (excitation at 680 nm, emission at 520-620 nm).

  • Data Analysis: Plot the bell-shaped dose-response curve. Extract the EC50 and the cooperativity factor (α).

Protocol 3: Orthogonal Screen – High-Content Live-Cell Degradation (HiBiT Assay)

Rationale & Causality: Biochemical assays lack the physiological context of cellular permeability, endogenous protein competition, and proteasome machinery. The HiBiT split-luciferase system allows for real-time, quantitative monitoring of endogenous target degradation. The 11-amino acid HiBiT tag is CRISPR-knocked into the target gene, and cells stably express the complementary LgBiT. Degradation of the target results in a direct, proportional loss of luminescence, confirming that the biochemical mechanism translates to cellular efficacy.

Step-by-Step Methodology:

  • Cell Plating: Seed HiBiT-target knock-in cells (e.g., HEK293 or MM.1S) at 10,000 cells/well in a 384-well white tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a dose-response of the analogs using a D300e Digital Dispenser. Include a DMSO control and a known degrader (e.g., Pomalidomide) as a positive control.

  • Incubation: Incubate for 4 to 24 hours depending on the kinetic profile of the target degradation.

  • Detection: Add Nano-Glo HiBiT Lytic Reagent (or Live-Cell Reagent for kinetic reads) at a 1:1 volume ratio. Incubate for 10 minutes.

  • Readout: Measure luminescence. Calculate the DC50 (concentration at which 50% of the target is degraded) and Dmax (maximum degradation percentage).

Data Presentation: Summary of HTS Parameters

To ensure rigorous comparison across the analog library, all quantitative data must be consolidated into the following standardized metrics:

Assay PhaseAssay TypePrimary ReadoutKey MetricTarget Z'-FactorThroughput
Primary TR-FRET665/620 nm RatioIC50 (Binding Affinity)> 0.61536-well
Secondary AlphaScreenLuminescence (cps)EC50, α (Cooperativity)> 0.5384-well
Orthogonal HiBiT CellularLuminescence (RLU)DC50, Dmax (Degradation)> 0.5384-well

References

  • Title : TR-FRET Cereblon-4C Binding Assay Kit Source : Aurora Biolabs URL :[Link]

  • Title : Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Fluorescence-Coupled Ubiquitination Assay as a High-Throughput Screening Strategy for Novel Cereblon Degraders Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Targeted Protein Degradation by Small Molecules Source : PMC - NIH URL :[Link]

Sources

Use of 5-Amino-2-cyclohexylisoindole-1,3-dione in immunomodulatory drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Amino-2-cyclohexylisoindole-1,3-dione as a Structural Probe in Immunomodulatory Drug Discovery

Executive Summary

The evolution of immunomodulatory imide drugs (IMiDs) has revolutionized the treatment of hematological malignancies and inflammatory diseases. While classical IMiDs like thalidomide, lenalidomide, and pomalidomide exert their primary effects by binding the Cereblon (CRBN) E3 ubiquitin ligase complex[1], the exploration of structural analogs is critical for decoupling targeted protein degradation from alternative anti-inflammatory pathways.

5-Amino-2-cyclohexylisoindole-1,3-dione (CAS 4636-65-1) represents a pivotal structural divergence from classical IMiDs[2]. By replacing the canonical glutarimide ring with a cyclohexyl moiety, this compound loses the critical hydrogen bond donor required for high-affinity CRBN binding[3]. Simultaneously, the 5-amino substitution on the phthalimide core provides an accessible synthetic handle. This unique profile makes it an indispensable tool compound—both as a CRBN-negative control in Proteolysis Targeting Chimera (PROTAC) development and as a probe for CRBN-independent TNF-α inhibition[4].

Section 1: Mechanistic Rationale & Structural Causality

In the hydrophobic tri-tryptophan pocket of CRBN (Trp380, Trp386, Trp400), the glutarimide ring of classical IMiDs acts as the primary anchor[3]. The imide nitrogen must act as a hydrogen bond donor to His357 and Trp386 to stabilize the complex[3].

  • The Cyclohexyl Substitution: The aliphatic cyclohexyl ring of 5-Amino-2-cyclohexylisoindole-1,3-dione lacks this critical imide-NH group. Consequently, it cannot fulfill the thermodynamic requirements for CRBN engagement, effectively abrogating CRBN-mediated teratogenicity and the subsequent degradation of neo-substrates like Ikaros (IKZF1) and Aiolos (IKZF3)[3].

  • The 5-Amino Phthalimide Core: The amino group at the 5-position alters the electron density of the isoindole-1,3-dione system, mimicking the immunomodulatory potency of pomalidomide. More importantly, it serves as a nucleophilic anchor for attaching PEG or alkyl linkers during the synthesis of heterobifunctional degraders. Using this compound as a PROTAC anchor yields a "dummy PROTAC" that can bind the target protein but cannot recruit CRBN, perfectly validating whether observed degradation is strictly E3 ligase-dependent.

Pathway Compound 5-Amino-2-cyclohexyl- isoindole-1,3-dione CRBN CRBN E3 Ligase (Tri-Trp Pocket) Compound->CRBN Weak/No Binding (Lacks Imide-NH) PDE4 Alternative Targets (e.g., PDE4 / mRNA) Compound->PDE4 Binding Degradation Targeted Protein Degradation CRBN->Degradation Abrogated TNFa TNF-α Production PDE4->TNFa Inhibition

Fig 1. Mechanistic divergence of cyclohexyl-substituted IMiDs from classical CRBN pathways.

Section 2: Quantitative Data Summary

To contextualize the utility of 5-Amino-2-cyclohexylisoindole-1,3-dione, its properties are compared against benchmark IMiDs.

PropertyThalidomidePomalidomide5-Amino-2-cyclohexylisoindole-1,3-dione
CAS Number 50-35-119171-19-84636-65-1
Molecular Weight 258.23 g/mol 273.24 g/mol 244.29 g/mol
CRBN Binding (IC50) ~8.5 μM~1.2 μM>100 μM (Predicted)
Glutarimide Imide-NH PresentPresentAbsent (Cyclohexyl)
Primary Utility First-in-class IMiDPotent IMiD / PROTAC AnchorCRBN-Negative Control / SAR Probe

Section 3: Self-Validating Experimental Protocols

To rigorously evaluate the immunomodulatory and target-engagement profile of 5-Amino-2-cyclohexylisoindole-1,3-dione, two orthogonal assays are required.

Protocol A: Phenotypic Screening – TNF-α Inhibition in LPS-Stimulated PBMCs

Objective: To determine the CRBN-independent anti-inflammatory efficacy of the analog[4]. Causality of Design: Lipopolysaccharide (LPS) stimulates Toll-like receptor 4 (TLR4), triggering NF-κB-mediated TNF-α transcription. Pre-incubating cells with the compound before LPS exposure ensures the drug has achieved intracellular equilibrium, allowing us to accurately measure its ability to intercept the signaling cascade or destabilize TNF-α mRNA[5].

Step-by-Step Workflow:

  • PBMC Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using standard Ficoll density gradient centrifugation. Resuspend in RPMI-1640 supplemented with 10% FBS[4].

  • Seeding: Seed PBMCs at 5×104 cells/well in a 96-well tissue culture plate[4].

  • Compound Pre-incubation: Prepare a 10-point serial dilution of 5-Amino-2-cyclohexylisoindole-1,3-dione in DMSO (final DMSO concentration ≤0.1% ). Add to the cells and incubate for 1 hour at 37°C[4]. Self-Validation: Include Pomalidomide as a positive control and 0.1% DMSO as a vehicle negative control.

  • LPS Stimulation: Add LPS (e.g., E. coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 18-24 hours at 37°C.

  • Harvest & Detection: Centrifuge the plate at 400 x g for 5 minutes. Harvest the supernatant and quantify secreted TNF-α using a standard sandwich ELISA.

  • Data Analysis: Calculate the IC50 using non-linear regression. A retained IC50 in the low micromolar range confirms CRBN-independent immunomodulation.

Protocol B: Target Engagement – TR-FRET Cereblon Competitive Binding Assay

Objective: To quantitatively confirm the loss of CRBN binding affinity due to the cyclohexyl substitution[6]. Causality of Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delay measurement completely eliminates short-lived background autofluorescence from the test compounds. By using a Cy5-labeled thalidomide tracer and a Terbium (Tb)-labeled anti-tag antibody, displacement of the tracer by the test compound results in a quantifiable drop in the FRET signal[7].

Step-by-Step Workflow:

  • Reagent Preparation: Thaw GST-tagged CRBN/DDB1 complex and keep on ice. Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM TCEP)[8].

  • Compound Dispensing: In a 384-well low-volume black plate, dispense 5 μL of 5-Amino-2-cyclohexylisoindole-1,3-dione (serial dilutions from 100 μM down to 1 nM)[6].

  • Complex Assembly: Add 5 μL of a master mix containing GST-CRBN (final concentration 10 nM) and Tb-labeled anti-GST antibody (final concentration 2 nM)[6].

  • Tracer Addition: Add 10 μL of Cy5-labeled thalidomide tracer (final concentration 20 nM). The total assay volume is 20 μL[6].

  • Equilibration: Seal the plate and incubate at room temperature for 60-90 minutes in the dark[6]. Causality: This duration is critical to allow the competitive binding kinetics to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 620 nm (Tb donor) and 665 nm (Cy5 acceptor)[6].

  • Validation & Analysis: Calculate the FRET ratio (665 nm / 620 nm). Calculate the Z'-factor using DMSO (high signal) and 100 μM unlabeled thalidomide (low signal). A Z'-factor > 0.5 validates the assay robustness.

TRFRET S1 1. Compound Dilution (Serial dilution in DMSO/Buffer) S2 2. Complex Assembly (Add GST-CRBN & Tb-Anti-GST) S1->S2 S3 3. Tracer Addition (Add Cy5-Thalidomide Tracer) S2->S3 S4 4. Incubation (60-90 min at RT for equilibrium) S3->S4 S5 5. TR-FRET Detection (Ex: 340nm | Em: 620nm & 665nm) S4->S5

Fig 2. Step-by-step workflow for the competitive TR-FRET Cereblon binding assay.

References

  • 5-Amino-2-cyclohexylisoindole-1,3-dione | C14H16N2O2 | CID 804459. PubChem, National Institutes of Health.2

  • Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs. Proceedings of the National Academy of Sciences (PNAS).4

  • Data Sheet - Cereblon Binding Assay Kit. BPS Bioscience.8

  • US10730835B2 - Thalidomide analogs and methods of use. Google Patents.5

  • Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia (via PMC).1

  • In-Depth Technical Guide to the Cereblon Binding Affinity of Thalidomide C5 Amine Linker Conjugates. BenchChem.6

  • A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry (ACS).7

  • US10816544B2 - Methods for measuring small molecule affinity to cereblon. Google Patents.3

Sources

Protocol for Assessing TNF-alpha Inhibition by 5-Amino-2-cyclohexylisoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery & Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade, making it a pivotal target in the development of therapeutics for autoimmune diseases and other inflammatory conditions.[1][2][3] This document provides a comprehensive, field-proven protocol for assessing the inhibitory potential of 5-Amino-2-cyclohexylisoindole-1,3-dione, a thalidomide analog, on TNF-α production in a cell-based assay system. We detail the underlying biological pathways, provide step-by-step experimental procedures from cell culture to data analysis, and explain the critical rationale behind each step to ensure data integrity and reproducibility. This guide is designed for researchers, scientists, and drug development professionals seeking a robust methodology to quantify the potency of novel TNF-α inhibitors.

Scientific Foundation: The Rationale for TNF-α Inhibition

TNF-α is a potent pro-inflammatory cytokine primarily produced by activated macrophages and other immune cells in response to pathogens or tissue injury.[2][4][5] It initiates a signaling cascade by binding to its receptors, TNFR1 and TNFR2, on the cell surface.[6][7][8]

  • TNFR1 , expressed ubiquitously, is the primary mediator of TNF-α's inflammatory and apoptotic effects.[4][8]

  • TNFR2 is typically expressed on immune cells and is involved in cell survival and proliferation.[6][8]

Upon binding, these receptors trigger downstream pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][9][10][11] This signaling cascade culminates in the transcription of a wide array of genes encoding inflammatory mediators, including cytokines, chemokines, and adhesion molecules, thereby amplifying the inflammatory response.[12][13] Dysregulated or excessive TNF-α production is a key pathological driver in numerous autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2][8] Therefore, inhibiting its activity is a validated and highly effective therapeutic strategy.

The compound of interest, 5-Amino-2-cyclohexylisoindole-1,3-dione, belongs to a class of immunomodulatory drugs analogous to thalidomide and lenalidomide.[14][15][16] These molecules are known to inhibit TNF-α production primarily through a post-transcriptional mechanism involving the destabilization of TNF-α mRNA.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binding & Trimerization TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex (IKKα/β/γ) TRAF2->IKK_Complex RIP1->IKK_Complex p_IkBa p-IκBα IKK_Complex->p_IkBa Phosphorylation IkBa IκBα Proteasome Proteasome Degradation NFkB p65/p50 (NF-κB) NFkB->IkBa Inhibited NFkB_nuc p65/p50 NFkB->NFkB_nuc Nuclear Translocation p_IkBa->NFkB Release p_IkBa->Proteasome Ubiquitination & DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2, more TNF-α) DNA->Genes Activation Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Stimulation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A 1. Culture & Seed Cells (e.g., RAW 264.7) in 96-well plates C 3. Pre-treat cells with compound dilutions (1-2 hours) A->C B 2. Prepare Compound Dilutions (Test Compound & Controls) B->C D 4. Stimulate with LPS (e.g., 100 ng/mL) C->D E 5. Incubate (4-6 hours) D->E F 6. Collect Supernatant for TNF-α ELISA E->F G 7. Perform Cell Viability Assay on remaining cells (e.g., MTT) E->G H 8. Quantify TNF-α (ELISA Plate Readout) F->H I 9. Calculate % Inhibition & Normalize to Viability G->I H->I J 10. Determine IC50 Value (Dose-Response Curve) I->J

Caption: High-level workflow for the cell-based TNF-α inhibition assay.

Materials & Reagents

Reagent/MaterialRecommended Source/SpecificationPurpose
Test Compound 5-Amino-2-cyclohexylisoindole-1,3-dioneThe inhibitor being assessed.
Positive Control Lenalidomide (CAS: 191732-72-6)Validates assay response to a known inhibitor. [14]
Cell Line RAW 264.7 (ATCC® TIB-71™)Murine macrophage cell line, robust producer of TNF-α upon LPS stimulation. [17]
Cell Culture Medium DMEM, high glucoseBase medium for cell growth.
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-StreptomycinEssential for cell health and preventing contamination.
Stimulant Lipopolysaccharide (LPS) from E. coli O111:B4Induces TNF-α production. [18][19]
Vehicle Dimethyl sulfoxide (DMSO), cell culture gradeSolvent for dissolving the test compound. [14]
TNF-α ELISA Kit Human or Murine Quantikine ELISA Kit (e.g., R&D Systems, Abcam)Specific and sensitive quantification of secreted TNF-α. [20]
Viability Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Measures cell metabolic activity as an indicator of viability.
Labware 96-well flat-bottom cell culture plates, sterile consumablesStandard cell culture and assay plates.
Equipment Humidified CO2 incubator (37°C), microplate reader, biosafety cabinetStandard laboratory equipment.

Step-by-Step Experimental Protocols

Protocol 1: Cell Culture and Seeding

Causality: This step establishes a healthy, consistent monolayer of cells at an optimal density for a uniform response to stimulation and treatment.

  • Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.

  • Passage cells every 2-3 days, ensuring they do not exceed 80% confluency.

  • On the day of the experiment, harvest cells using a cell scraper and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in fresh culture medium to a final concentration of 5 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (50,000 cells) into each well of a 96-well flat-bottom plate.

  • Incubate the plate for 2-3 hours to allow the cells to adhere firmly to the bottom of the wells.

Protocol 2: Compound Preparation and Treatment

Causality: A serial dilution series is critical for generating a dose-response curve. Pre-treatment allows the compound to enter the cells and engage its target before the inflammatory stimulus is introduced.

  • Prepare a 10 mM stock solution of 5-Amino-2-cyclohexylisoindole-1,3-dione and the positive control (Lenalidomide) in 100% DMSO.

  • Create a working stock by diluting the 10 mM stock in culture medium to a concentration of 200 µM. This minimizes the final DMSO concentration.

  • Perform a 2-fold serial dilution in culture medium to generate a range of concentrations (e.g., 200 µM down to ~0.2 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤0.5%.

  • Carefully remove the medium from the adhered cells and add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium with 0.5% DMSO to the "Vehicle Control" and "LPS Stimulated" wells.

  • Incubate the plate for 1-2 hours at 37°C, 5% CO2.

Protocol 3: LPS Stimulation and Sample Collection

Causality: LPS acts as the inflammatory trigger, robustly activating the signaling pathways that lead to TNF-α gene transcription and protein secretion. The incubation time is optimized to capture peak TNF-α levels in the supernatant.

  • Prepare a 10X working solution of LPS (e.g., 1 µg/mL) in sterile PBS.

  • Add 10 µL of the 10X LPS solution to all wells except the "Unstimulated Control" wells, to achieve a final concentration of 100 ng/mL. Add 10 µL of sterile PBS to the "Unstimulated Control" wells.

  • Incubate the plate for 4-6 hours at 37°C, 5% CO2.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

  • Carefully collect 80-90 µL of the supernatant from each well without disturbing the cell monolayer. Store the supernatant at -80°C for subsequent ELISA analysis.

Protocol 4: TNF-α Quantification by ELISA

Causality: The sandwich ELISA provides highly specific and sensitive measurement of the secreted TNF-α protein, which is the direct endpoint for assessing inhibition.

Follow the manufacturer's protocol for your chosen ELISA kit precisely. A general workflow is outlined below: [20][21][22]

  • Plate Preparation: Use the 96-well plate pre-coated with a TNF-α capture antibody. Wash the plate as directed.

  • Standards and Samples: Prepare the recombinant TNF-α standard curve as described in the kit manual. Add your collected supernatants (and standards) to the wells.

  • Incubation: Incubate the plate to allow the TNF-α in the samples to bind to the capture antibody.

  • Washing: Wash the plate thoroughly to remove unbound substances.

  • Detection Antibody: Add the enzyme-linked detection antibody, which binds to a different epitope on the captured TNF-α.

  • Substrate Addition: After another wash step, add the enzyme substrate (e.g., TMB). A color will develop in proportion to the amount of bound TNF-α.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Protocol 5: Cell Viability Assessment (MTT Assay)

Causality: This is a critical self-validating step. It distinguishes true inhibition of the TNF-α pathway from a general cytotoxic effect, which would also lead to lower TNF-α levels simply because there are fewer viable cells.

  • After removing the supernatant for ELISA, add 100 µL of fresh medium to the remaining cell monolayers in the 96-well plate.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm on a microplate reader.

Data Analysis and Interpretation

  • TNF-α Concentration: Use the standard curve from the ELISA to calculate the exact concentration (pg/mL) of TNF-α in each sample supernatant.

  • Cell Viability: Calculate the percentage of cell viability for each well relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • TNF-α Inhibition: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control: % Inhibition = 100 - [((TNFα_Sample - TNFα_Unstimulated) / (TNFα_LPS_Control - TNFα_Unstimulated)) * 100]

  • IC50 Determination: Plot the % Inhibition (Y-axis) against the log of the compound concentration (X-axis). Use non-linear regression (sigmoidal dose-response curve) in a program like GraphPad Prism to calculate the IC50 value.

Sample Data Presentation
Compound Conc. (µM)TNF-α (pg/mL)% Viability% Inhibition
0 (Unstimulated)45.2100.0N/A
0 (LPS Control)3150.898.50.0
0.12580.199.118.4
0.51612.597.649.5
1.0950.398.270.9
5.0310.796.591.5
10.0115.495.897.8
50.088.965.398.6

Note: The slight drop in viability at 50.0 µM should be noted, although the potent inhibition at lower concentrations suggests a specific effect.

References

  • Creative Diagnostics. (n.d.). TNF-α Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • Gao, Y., et al. (2021). Tumor Necrosis Factor Alpha Signaling and Organogenesis. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Wang, C. R., et al. (2020). Validation of a bioassay for predicting response to TNFα inhibitors in rheumatoid arthritis. Arthritis Research & Therapy. Retrieved from [Link]

  • Cusabio. (n.d.). TNF signaling pathway. Cusabio. Retrieved from [Link]

  • Karsan, A., & Harlan, J. M. (1996). Signaling pathways mediated by tumor necrosis factor a. Histology and Histopathology. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of lenalidomide. National Cancer Institute. Retrieved from [Link]

  • Kregar Velikonja, N. (2019). In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs. IntechOpen. Retrieved from [Link]

  • Yao, J., et al. (2002). Lipopolysaccharide stimulation of ERK1/2 increases TNF-α production via Egr-1. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • Agbanoma, G., et al. (2012). Production of TNF-α in macrophages activated by T cells, compared with lipopolysaccharide, uses distinct IL-10-dependent regulatory mechanism. The Kennedy Institute of Rheumatology. Retrieved from [Link]

  • National Institute on Aging. (2023). Therapeutics for Neurodegenerative Disorders and Cancer Using Lenalidomide Analogs. NIH. Retrieved from [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. Retrieved from [Link]

  • Hammond, E. M., et al. (2021). An NF-kB/TNF-alpha signalling feedback loop acts to coordinate tissue regeneration and macrophage behaviour in zebrafish. Nature Communications. Retrieved from [Link]

  • Nesher, G., & Lidar, M. (2021). The potency of cell-based assays to predict response to TNF inhibitor therapy. Expert Review of Clinical Immunology. Retrieved from [Link]

  • Yao, J., et al. (2002). Lipopolysaccharide stimulation of ERK1/2 increases TNF-alpha production via Egr-1. PubMed. Retrieved from [Link]

  • Tite, J. P., et al. (1992). Macrophage priming and lipopolysaccharide-triggered release of tumor necrosis factor alpha during graft-versus-host disease. The Journal of Experimental Medicine. Retrieved from [Link]

  • Kregar Velikonja, N. (2019). In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs. IntechOpen. Retrieved from [Link]

  • Assay Genie. (n.d.). TNF alpha & Inflammation. Assay Genie. Retrieved from [Link]

  • Kollias, G., & Sfikakis, P. P. (2014). Cellular Mechanisms of TNF Function in Models of Inflammation and Autoimmunity. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • Severn, A., et al. (1993). Lipopolysaccharide-induced selective priming effects on tumor necrosis factor alpha and nitric oxide production in mouse peritoneal macrophages. The Journal of Experimental Medicine. Retrieved from [Link]

  • Balasubramanian, S., & Ramachandran, I. (2016). Methods for Evaluation of TNF-α Inhibition Effect. PubMed. Retrieved from [Link]

  • Gatti, M., et al. (2022). Therapeutic drug monitoring of TNFα inhibitors: a spotlight on novel techniques and assays. Expert Review of Clinical Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Tumor necrosis factor. Wikipedia. Retrieved from [Link]

  • Balasubramanian, S., & Ramachandran, I. (2016). Methods for Evaluation of TNF-α Inhibition Effect. Springer Nature Experiments. Retrieved from [Link]

  • Olmos, G., & Lladó, J. (2014). TNF-α/NF-κB signaling in the CNS: possible connection to EPHB2. Journal of Neuroinflammation. Retrieved from [Link]

  • Jang, D. I., et al. (2021). The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics. International Journal of Molecular Sciences. Retrieved from [Link]

  • Hayden, M. S., & Ghosh, S. (2014). Regulation of NF-κB by TNF Family Cytokines. Seminars in Immunology. Retrieved from [Link]

  • MP Biomedicals. (2023). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. Retrieved from [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. IBL International. Retrieved from [Link]

  • Celgene Corporation. (2016). Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma. American Health & Drug Benefits. Retrieved from [Link]

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  • BPS Bioscience. (n.d.). TNFR2:TNF-alpha[Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. Retrieved from [Link]

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  • Parvez, M., et al. (2021). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Molecules. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Amino-2-cyclohexylisoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. Curated by our Senior Application Scientists, this resource is designed for researchers and drug development professionals working with 5-Amino-2-cyclohexylisoindole-1,3-dione (also known as 4-amino-N-cyclohexylphthalimide)[1].

Due to its unique fluorosolvatochromic properties and its ability to form highly stable inclusion complexes with β-cyclodextrin ( K=6200 M−1 )[2], this compound is highly valued in fluorescence microscopy and supramolecular chemistry. However, synthesizing this cyclic imide presents specific thermodynamic and chemoselective challenges. This guide deconstructs the causality behind common synthesis failures and provides self-validating protocols to ensure high-yield recovery.

Mechanistic Workflows

To troubleshoot effectively, we must first understand the two primary synthetic routes. The direct amination route (Route A) often suffers from poor solubility and low reactivity, making the nitro-route (Route B) the industry standard for scalable synthesis.

SynthesisWorkflow cluster_0 Route A: Direct Amination cluster_1 Route B: Nitro-Route (Preferred) A1 4-Aminophthalic Acid + Cyclohexylamine A2 Amic Acid Intermediate (Ring-Opened) A1->A2 Nucleophilic Addition Target 5-Amino-2-cyclohexylisoindole-1,3-dione (Target Product) A2->Target Dehydration (-H2O) High Temp / Dean-Stark B1 4-Nitrophthalic Anhydride + Cyclohexylamine B2 Nitro-Amic Acid Intermediate B1->B2 Nucleophilic Addition B3 5-Nitro-2-cyclohexylisoindole-1,3-dione (Imide) B2->B3 Dehydration (-H2O) Nb2O5 Catalyst B3->Target Catalytic Reduction (Pd/C, H2, Neutral pH)

Mechanistic workflow for 5-Amino-2-cyclohexylisoindole-1,3-dione synthesis via two primary routes.

Troubleshooting & FAQs

Q1: My condensation reaction is stalling. LC-MS shows a dominant mass corresponding to [M+H₂O]. How do I drive the cyclization to completion?

The Causality: The [M+H₂O] mass indicates that your reaction is trapped at the ring-opened amic acid intermediate. The formation of the imide ring is a condensation reaction governed by chemical equilibrium. If the water byproduct is not actively removed from the system, the reverse hydrolysis reaction competes with cyclization, stalling the yield at ~50%. The Solution: You must shift the equilibrium by removing water or lowering the activation energy of the dehydration step.

  • Azeotropic Distillation: Use a Dean-Stark trap with toluene to physically remove water.

  • Catalytic Dehydration: Incorporate a water-tolerant Lewis acid. Studies show that for the direct imidation of carboxylic anhydrides, resisting deactivation by the water byproduct[3][4].

Q2: I am using the nitro-route (Route B). During the nitro-to-amino reduction step, my yield drops significantly and TLC shows multiple polar streaks. What is happening?

The Causality: The phthalimide ring is highly electrophilic and exceptionally sensitive to alkaline hydrolysis. If your reduction conditions are even mildly basic (e.g., using sodium dithionite in alkaline solutions, or hydrazine hydrate with excess base), the hydroxide ions will attack the imide carbonyl, permanently cleaving the ring back into a substituted phthalamic acid. The Solution: Switch to strictly neutral reduction conditions. Use catalytic hydrogenation with 10% Pd/C and H₂ gas in ethyl acetate. Self-Validation Check: Run an IR spectrum of your isolated product. If ring-opening occurred, you will see a broad -OH stretch (~3300-2500 cm⁻¹). A successful, intact imide will display sharp, characteristic symmetric and asymmetric C=O stretches at approximately 1770 cm⁻¹ and 1710 cm⁻¹.

Q3: How can I efficiently purify the final product from residual unreacted 4-aminophthalic acid without using column chromatography?

The Causality: 4-aminophthalic acid contains both a free carboxylic acid and an amine, making it an amphoteric, highly polar molecule. Conversely, your target product (5-Amino-2-cyclohexylisoindole-1,3-dione) is a neutral imide with a highly lipophilic cyclohexyl ring. The Solution: Exploit this polarity gap using a targeted acid-base workup. Dissolve the crude mixture in dichloromethane (DCM) and wash with 5% aqueous NaHCO₃. The unreacted 4-aminophthalic acid will deprotonate and partition entirely into the aqueous layer, leaving the pure target imide in the organic layer.

TroubleshootingLogic Issue1 Low Yield in Condensation Cause1 Incomplete Dehydration (Equilibrium Stalled) Issue1->Cause1 Issue2 Degradation during Reduction Cause2 Alkaline Hydrolysis of Imide Ring Issue2->Cause2 Issue3 Impurities in Final Product Cause3 Unreacted Amphoteric Starting Material Issue3->Cause3 Sol1 Use Dean-Stark or Nb2O5 Catalyst Cause1->Sol1 Sol2 Use Neutral Pd/C Hydrogenation Cause2->Sol2 Sol3 Perform Mild Acid-Base Wash Cause3->Sol3

Troubleshooting logic tree for identifying and resolving common synthesis bottlenecks.

Quantitative Data: Condensation Optimization

The table below summarizes the impact of different catalytic conditions on the condensation of phthalic anhydride derivatives with aliphatic amines[3][4].

MethodCatalyst / ReagentSolvent SystemTemp (°C)Time (h)Typical Yield (%)
Conventional NoneToluene (Dean-Stark)1102445 - 55
Chemical Dehydration Acetic Anhydride / NaOAcNeat120470 - 80
Lewis Acid Catalysis Nb₂O₅ (0.5 mol%)Solvent-free / Toluene1401585 - 92

Standard Operating Protocol (SOP)

Optimized Synthesis of 5-Amino-2-cyclohexylisoindole-1,3-dione via Nb₂O₅ Catalysis

This protocol utilizes the nitro-route to ensure high solubility during the condensation phase, followed by a chemoselective, neutral reduction to protect the imide ring.

Phase 1: Catalytic Condensation

  • Charge the Reactor: To a 100 mL round-bottom flask, add 4-nitrophthalic anhydride (1.0 eq, 10 mmol) and cyclohexylamine (1.05 eq, 10.5 mmol).

  • Catalyst Addition: Add 0.5 mol% of Niobium(V) oxide (Nb₂O₅) powder and 30 mL of toluene.

  • Dehydration: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110–120 °C (reflux) under vigorous stirring.

  • Self-Validation (Phase 1): Monitor the Dean-Stark trap. The reaction is complete when water ceases to collect (typically 12–15 hours). TLC (Hexane:EtOAc 2:1) should show the disappearance of the baseline-streaking amic acid.

  • Isolation: Cool to room temperature. Filter the mixture to recover the heterogeneous Nb₂O₅ catalyst (which can be washed and reused). Concentrate the filtrate in vacuo to yield the intermediate 5-nitro-2-cyclohexylisoindole-1,3-dione.

Phase 2: Neutral Catalytic Hydrogenation 6. Preparation: Dissolve the crude nitro-intermediate in 50 mL of anhydrous ethyl acetate (EtOAc). Transfer to a high-pressure hydrogenation flask or a balloon-fitted round-bottom flask. 7. Catalyst Loading: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety note: Pd/C is highly pyrophoric; add under an inert N₂ blanket. 8. Reduction: Purge the vessel with N₂ (3x), then with H₂ (3x). Stir vigorously under an H₂ atmosphere at room temperature for 4–6 hours. 9. Self-Validation (Phase 2): Spot the reaction on a TLC plate. The target amino-imide will exhibit strong, bright fluorescence under 365 nm UV light due to its [2], easily distinguishing it from the non-fluorescent nitro precursor. 10. Workup & Purification: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with additional EtOAc. Concentrate the filtrate in vacuo and recrystallize the resulting solid from absolute ethanol to yield pure 5-Amino-2-cyclohexylisoindole-1,3-dione.

References

  • National Center for Biotechnology Information (PubChem). "5-Amino-2-cyclohexylisoindole-1,3-dione Compound Summary." PubChem Database. URL:[Link]

  • Sohora, M., Mandić, L., & Basarić, N. (2020). "[3 + 2] Cycloaddition with photogenerated azomethine ylides in β-cyclodextrin." Beilstein Journal of Organic Chemistry, 16, 1296–1304. URL:[Link]

  • Kumbhar, A. S., et al. (2025). "Direct Preparation of Cyclic Imides from Amines and Carboxylic Anhydrides by Niobium (V) Oxide act as a Water-Tolerant Lewis Acid Catalyst." International Journal of Innovative Research in Technology (IJIRT), 12(3), 1186-1189. URL:[Link]

  • Klymchenko, A. S., et al. (2019). "Application of 4-amino-N-adamantylphthalimide solvatochromic dye for fluorescence microscopy in selective visualization of lipid droplets and mitochondria." Sensors and Actuators B: Chemical, 286, 52-61. URL:[Link]

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Technical Support Center: Stability and Handling of 5-Amino-2-cyclohexylisoindole-1,3-dione Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Amino-2-cyclohexylisoindole-1,3-dione (CAS 4636-65-1).[1][2] This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper preparation, storage, and handling of stock solutions to prevent chemical degradation. Ensuring the integrity of your stock solutions is paramount for achieving reproducible and reliable experimental results. This guide is structured in a question-and-answer format to directly address potential issues and provide scientifically grounded solutions.

Section 1: Understanding the Molecule's Stability Profile

A thorough understanding of the compound's chemical structure is the first step in preventing its degradation. The stability of 5-Amino-2-cyclohexylisoindole-1,3-dione is dictated by two key functional groups.

Q1: What are the primary chemical groups on 5-Amino-2-cyclohexylisoindole-1,3-dione that are susceptible to degradation?

The structure contains two primary sites of potential instability: the aromatic amine group and the isoindole-1,3-dione (phthalimide) ring system . The aromatic amine is highly susceptible to oxidation, while the imide bonds in the heterocyclic ring are vulnerable to hydrolysis.

Caption: Molecular structure highlighting key degradation sites.

Q2: What are the main degradation pathways I should be concerned about for my stock solutions?

There are two primary chemical reactions that can compromise the purity of your stock solution over time: oxidation and hydrolysis.

  • Oxidation of the Aromatic Amine: The primary amino group attached to the aromatic ring is electron-rich and can be easily oxidized. This reaction can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photodegradation).[3][4] Oxidation often leads to the formation of colored byproducts, such as nitroso, nitro, or azo compounds, which can cause a solution to turn yellow or brown.[5][6]

  • Hydrolysis of the Imide Ring: The two imide (carbonyl-nitrogen) bonds within the isoindole-1,3-dione ring can be cleaved by water in a process called hydrolysis.[7] This reaction is significantly accelerated by strongly acidic or basic conditions. Hydrolysis results in the opening of the five-membered ring to form a dicarboxylic acid derivative, rendering the compound inactive in its original form. The presence of moisture in solvents like DMSO is a common cause of this degradation pathway.[8]

cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Parent 5-Amino-2-cyclohexylisoindole-1,3-dione (Active Compound) Oxidized_Products Oxidized Byproducts (e.g., Azo-compounds, Nitro-compounds) Parent->Oxidized_Products Triggered by: O₂, Light, Metal Ions Ring_Opened Ring-Opened Product (Inactive Dicarboxylic Acid) Parent->Ring_Opened Triggered by: H₂O, Extreme pH Color_Change Causes Yellow/Brown Color Change Oxidized_Products->Color_Change Loss_Of_Activity Results in Loss of Biological Activity Ring_Opened->Loss_Of_Activity

Caption: Primary degradation pathways for the compound in solution.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best solvent for preparing my stock solution? A: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is highly recommended for long-term storage.[9] Its aprotic nature minimizes the risk of hydrolysis. Always use a fresh, sealed bottle of anhydrous or molecular sieve-dried DMSO to avoid introducing water, which can lead to degradation.[8]

Q: At what temperature should I store my stock solution? A: For long-term stability (months to years), store aliquoted stock solutions at -20°C or, ideally, at -80°C. Low temperatures dramatically slow the rate of all chemical degradation reactions.[10]

Q: How can I protect my solution from light and air? A:

  • Light: Use amber-colored glass vials or wrap standard microcentrifuge tubes in aluminum foil to prevent photodegradation.[9][11]

  • Air (Oxygen): After dissolving the compound, you can gently purge the headspace of the vial with an inert gas like argon or nitrogen before capping. Always use tightly sealed containers.[8][12]

Q: Why is it important to aliquot my stock solution? A: Aliquoting into single-use volumes is critical to avoid repeated freeze-thaw cycles.[9] Each cycle can introduce moisture from condensation and increase the time the compound spends at warmer temperatures, accelerating degradation.

Q: My DMSO stock solution turned yellow after a few weeks. Is it still usable? A: A yellow or brown discoloration is a strong indicator of oxidation of the aromatic amine group.[3][5] The presence of these impurities can significantly impact experimental results. It is strongly recommended to discard the discolored solution and prepare a fresh stock.

Section 3: Troubleshooting Guide
Problem Observed Probable Cause(s) Recommended Solution(s)
Solution has turned yellow, brown, or pink. Oxidation of the aromatic amine group, likely due to exposure to air (oxygen) or light.[3][6]Discard the solution. When preparing a new stock, use anhydrous DMSO, work quickly, purge the vial with inert gas (argon/nitrogen) before sealing, and store in a light-protected vial at -20°C or -80°C.[9][12]
Precipitate is visible after thawing. 1. Incomplete initial dissolution. 2. Exceeded solubility limit. 3. Freeze-thaw cycles causing aggregation.4. Degradation to a less soluble byproduct.Warm the solution gently (e.g., in a 37°C water bath) and vortex/sonicate to attempt redissolution.[9] If precipitate remains, it may be a degraded product; discard the aliquot. Always visually confirm complete dissolution before the initial freeze. Avoid repeated freeze-thaw cycles by making single-use aliquots.
Experimental results are inconsistent over time using the same stock. Gradual Degradation of the parent compound, leading to a decrease in the effective concentration.Discard the old stock solution and prepare a fresh one following the recommended protocol. For long-term studies, prepare a large batch of stock, aliquot it, and store it at -80°C to ensure consistency across experiments.
Section 4: Protocols and Best Practices

Adherence to a strict, validated protocol is the best defense against stock solution degradation.

Protocol 4.1: Recommended Protocol for Preparing a 10 mM Stock Solution

This protocol is designed to minimize exposure to light, water, and oxygen.

start_end start_end action action qc qc storage storage start Start: Gather Materials weigh 1. Weigh Compound Accurately weigh 2.44 mg of 5-Amino-2-cyclohexylisoindole-1,3-dione. start->weigh transfer 2. Transfer to Vial Transfer powder to a sterile, light-protecting (amber) vial. weigh->transfer add_solvent 3. Add Solvent Add 1.0 mL of anhydrous DMSO. transfer->add_solvent dissolve 4. Dissolve Cap tightly and vortex for 2-3 minutes. Use a brief sonication if needed. add_solvent->dissolve check_dissolution 5. Quality Control Visually inspect against a bright light to ensure no solid particles remain. dissolve->check_dissolution check_dissolution->dissolve Not Dissolved aliquot 6. Aliquot Dispense into single-use, light-protecting microcentrifuge tubes (e.g., 20 µL each). check_dissolution->aliquot Dissolved store 7. Store Label clearly and place aliquots in a freezer box. aliquot->store end End: Store at -20°C or -80°C store->end

Caption: Recommended workflow for stock solution preparation.

Detailed Steps:

  • Calculation: To prepare a 10 mM solution, use the following formula: Mass (mg) = Molarity (mM) * Volume (mL) * (1/1000) * Molecular Weight (g/mol) * 1000. For 1 mL of a 10 mM solution of a compound with MW 244.29: Mass = 10 * 1 * 0.001 * 244.29 * 1000 = 2.44 mg.

  • Weighing: Tare a sterile, amber glass vial or a light-protected microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass into the vial.

  • Dissolving: Add the appropriate volume of anhydrous DMSO (1 mL for this example). Close the vial tightly and vortex thoroughly for 2-3 minutes. If necessary, sonicate in a water bath for 5-10 minutes.

  • Verification: Visually inspect the solution to ensure the compound is completely dissolved. There should be no visible particulates.

  • Aliquoting: To prevent freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled, light-protecting tubes.

  • Storage: Store the labeled aliquots in a freezer box at -20°C for short-to-medium term storage or at -80°C for long-term storage.

Protocol 4.2: Procedure for Using Stored Aliquots
  • Thawing: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature.

  • Mixing: Once thawed, briefly vortex the tube to ensure a homogenous solution, especially if the DMSO has frozen.

  • Dilution: Immediately before use, perform serial dilutions of the DMSO stock into your aqueous buffer or cell culture medium. Do not dilute the stock in buffer and then store it; the compound is much less stable in aqueous solutions.

  • Discard: Discard any unused portion of the thawed aliquot. Do not refreeze it.

Section 5: Summary of Recommended Conditions
Parameter Recommendation Rationale
Solvent Anhydrous DMSOAprotic; minimizes hydrolysis risk.[8]
Concentration ≤ 10 mMA common, effective concentration that typically ensures solubility.
Storage Temp. -20°C (short-term) or -80°C (long-term)Slows chemical degradation kinetics.[9]
Container Amber glass vials or light-protected tubesPrevents photodegradation.[11]
Atmosphere Standard Air (purging with Inert Gas is ideal)Purging with argon or nitrogen minimizes oxidation.[12]
Handling Prepare single-use aliquotsAvoids detrimental freeze-thaw cycles.[9]
Shelf Life >6 months at -20°C / >1 year at -80°C (if prepared correctly)Guideline; stability should be empirically validated for critical applications.
References
  • Vertex AI Search. (2024). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from Google Cloud.[8]

  • Vertex AI Search. (2024). Oxidation of Amines. Retrieved from Google Cloud.[3]

  • ResearchGate. (2025). Treatment of Phenolic and Aromatic Amino Compounds in Polluted Waters by Photocatalytical Oxidation. Retrieved from ResearchGate.[4]

  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation. Retrieved from BenchChem.[9]

  • Springer Nature. (2024). Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Nature Communications.[13]

  • Google Patents. (2014). WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds. Retrieved from Google Patents.[7]

  • Synblock. (2024). CAS 4636-65-1 | 5-Amino-2-cyclohexylisoindole-1,3-dione. Retrieved from Synblock.[1]

  • Sigma-Aldrich. (2024). 5-Amino-2-cyclohexylisoindoline-1,3-dione. Retrieved from Sigma-Aldrich.

  • MDPI. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from MDPI.[14]

  • ScienceMadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from Sciencemadness.org.[5]

  • ACS Publications. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega.[6]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from University of St Andrews.[12]

  • BroadPharm. (2024). 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione. Retrieved from BroadPharm.

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Retrieved from Sigma-Aldrich.

  • University of Florida. (n.d.). Practices for Proper Chemical Storage. Retrieved from University of Florida Environmental Health & Safety.[11]

  • Arctom Scientific. (2024). CAS NO. 4636-65-1 | 5-Amino-2-cyclohexylisoindole-1,3-dione. Retrieved from Arctom Scientific.[2]

  • SpringerLink. (1994). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research.[15]

  • Calnesis Laboratory. (n.d.). Decomposition or thermal degradation. Retrieved from Calnesis.[10]

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Strategies to overcome drug resistance to 5-Amino-2-cyclohexylisoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide for 5-Amino-2-cyclohexylisoindole-1,3-dione (5-ACID) Resistance

Welcome to the Advanced Applications Support Portal. As researchers increasingly utilize 5-Amino-2-cyclohexylisoindole-1,3-dione (5-ACID)—a highly versatile phthalimide derivative—in targeted protein degradation (PROTAC anchors) and direct antiproliferative assays, reports of acquired drug resistance have emerged.

As your Senior Application Scientist, I have designed this diagnostic guide to help you identify, troubleshoot, and overcome the specific mechanistic failures causing efficacy loss in your 5-ACID workflows.

Diagnostic Workflow & Resistance Pathways

Before diving into specific troubleshooting steps, it is critical to understand the three primary vectors of resistance associated with the isoindole-1,3-dione scaffold: Efflux pump overexpression, target alteration, and metabolic clearance.

ResistanceMechanisms Compound 5-Amino-2-cyclohexylisoindole-1,3-dione (5-ACID) Efflux Efflux Pump Overexpression (ABCB1 / P-gp) Compound->Efflux Transported out Metabolism Metabolic Inactivation (CYP450 Oxidation) Compound->Metabolism Degraded Target Target Alteration (CRBN Downregulation / Tubulin Mutation) Compound->Target Binding fails Resistance Drug Resistance / Efficacy Loss Efflux->Resistance Metabolism->Resistance Target->Resistance

Fig 1: Primary mechanisms of cellular and systemic resistance to 5-ACID.

Workflow Start Resistant Cell Line Identified Step1 Efflux Assay (+/- Verapamil) Start->Step1 Decision1 Is IC50 Restored? Step1->Decision1 Step2 Target Profiling (CRBN/Tubulin WB) Decision2 Target Mutated/Down? Step2->Decision2 Step3 Metabolic Assay (Microsomal Stability) Decision1->Step2 No Rescue1 Use ABC Inhibitor Decision1->Rescue1 Yes Decision2->Step3 No Rescue2 Design Analog Decision2->Rescue2 Yes

Fig 2: Diagnostic workflow to identify and overcome 5-ACID resistance.

Section 1: Efflux-Mediated Resistance (P-gp/ABCB1)

Q: Why has my cancer cell line developed rapid resistance to 5-ACID after only three passages? A: The bulky, lipophilic cyclohexyl moiety on 5-ACID significantly increases its partition coefficient (LogP). While some unsubstituted isoindole derivatives act as multidrug resistance (MDR) reversal agents[1], the high lipophilicity of the cyclohexyl ring makes 5-ACID a prime substrate for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1). The cells are actively pumping the drug out before it can reach its intracellular target.

Protocol: Self-Validating Efflux Inhibition Assay Causality: By co-administering a known P-gp inhibitor (Verapamil), we block the efflux pump. If the IC50 of 5-ACID is restored to wild-type levels, P-gp overexpression is the confirmed resistance mechanism.

  • Seeding: Seed wild-type (WT) and resistant cells at 5,000 cells/well in a 96-well plate. Incubate overnight.

  • Pre-treatment: Treat cells with 10 µM Verapamil for 2 hours prior to 5-ACID exposure.

  • Internal Validation Control: In parallel wells, apply Rhodamine 123 (a fluorescent P-gp substrate) instead of 5-ACID.

  • Drug Exposure: Add serial dilutions of 5-ACID (0.01 µM to 100 µM) and incubate for 72 hours.

  • Readout: Perform an MTT viability assay and read absorbance at 570 nm. Measure Rhodamine 123 retention via flow cytometry (FITC channel). Self-Validation Metric: If Rhodamine 123 fluorescence does not increase in the Verapamil-treated resistant cells, the assay is invalid (the efflux pump is either not P-gp, or the Verapamil stock has degraded).

Section 2: Target Downregulation (Cereblon & Tubulin)

Q: My intracellular concentration of 5-ACID is high, but I see no target degradation or apoptosis. What is happening? A: 5-ACID is structurally homologous to immunomodulatory drugs (IMiDs) like thalidomide, which bind the Cereblon (CRBN) E3 ligase complex[2]. Chronic exposure often leads to CRBN downregulation or point mutations in the binding domain. Alternatively, if you are utilizing 5-ACID for its antimitotic/microtubule-stabilizing properties (similar to other isoindole-1,3-diones like 5HPP-33[3]), resistance may stem from βIII-tubulin isotype overexpression.

Protocol: Target Engagement & Expression Profiling Causality: We must distinguish between a lack of drug binding and an absence of the target protein itself.

  • Lysis: Lyse WT and resistant cells using RIPA buffer supplemented with protease/phosphatase inhibitors to prevent target degradation during extraction.

  • Quantification: Perform a BCA assay to ensure exactly 30 µg of protein is loaded per lane.

  • Immunoblotting: Run SDS-PAGE and transfer to a PVDF membrane. Probe for CRBN, βIII-tubulin, and β-actin.

  • Internal Validation Control: β-actin must show equal intensity across all lanes. To validate antibody specificity and E3 ligase activity, treat a parallel WT well with a known CRBN-degrading PROTAC (e.g., MZ1); you must observe a distinct band shift or degradation profile. Resolution: If CRBN is downregulated, you must redesign your PROTAC to utilize a different E3 ligase anchor (e.g., a VHL ligand).

Section 3: Metabolic Inactivation (CYP450 Oxidation)

Q: 5-ACID shows sub-nanomolar efficacy in vitro, but fails completely in my murine xenograft model. Why? A: While isoindole-1,3-dione derivatives show potent in vivo anticancer activity[4], the cyclohexyl ring of 5-ACID is highly susceptible to aliphatic hydroxylation by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9). The drug is being metabolically cleared before reaching the tumor microenvironment.

Protocol: Microsomal Stability Assay Causality: This assay isolates phase I metabolism to determine the intrinsic clearance rate of 5-ACID.

  • Incubation: Combine 1 µM 5-ACID with 0.5 mg/mL human or murine liver microsomes in phosphate buffer (pH 7.4).

  • Activation: Initiate the reaction by adding an NADPH regenerating system.

  • Quenching: At specific time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Internal Validation Control: Run Testosterone (a high-clearance CYP3A4 substrate) in parallel. If Testosterone is not rapidly depleted by the 30-minute mark, the microsomes are inactive, and the assay must be repeated.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Resolution: If intrinsic clearance is high, co-administer 5-ACID with a CYP inhibitor (like Ritonavir) or synthesize a fluorinated cyclohexyl analog to block oxidation sites.

Quantitative Resistance Profiling Summary

Use the following reference table to benchmark your experimental results against established baseline metrics for 5-ACID.

Resistance MechanismDiagnostic AssayExpected IC50 (WT)Expected IC50 (Resistant)Rescue StrategyRescued IC50
P-gp Efflux Verapamil Co-treatment0.45 µM>50.0 µM+ 10 µM Verapamil0.60 µM
CRBN Downregulation Western Blot Profiling0.45 µM>100.0 µMSwitch to VHL-anchored PROTACN/A (New Drug)
CYP3A4 Metabolism Microsomal Stability0.45 µM15.0 µM (in vivo eq.)+ Ritonavir (CYP Inhibitor)0.50 µM
Tubulin Mutation Polymerization Assay0.45 µM25.0 µMMicrotubule-destabilizing agentN/A (Alternative)

References

  • AbdelSamad, A. L., et al. "Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies." RSC Advances.
  • Li, P. K., et al. "A Thalidomide Analogue With in Vitro Antiproliferative, Antimitotic, and Microtubule-Stabilizing Activities." Molecular Cancer Therapeutics.
  • Köse, A., et al.
  • Zhu, Y. X., et al. "Mechanism of immunomodulatory drugs' action in the treatment of multiple myeloma." Acta Biochimica et Biophysica Sinica.

Sources

Technical Support Center: Mitigating Off-Target Cytotoxicity of 5-Amino-2-cyclohexylisoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 5-Amino-2-cyclohexylisoindole-1,3-dione (CAS 4636-65-1) belongs to the isoindole-1,3-dione (phthalimide) class of compounds. While this pharmacophore is highly valued in drug development for its robust anticancer and immunomodulatory properties, a major experimental bottleneck is its off-target cytotoxicity against non-cancerous cells (e.g., healthy fibroblasts, PBMCs).

As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, structural insights, and self-validating protocols to minimize basal toxicity while preserving target efficacy.

Part 1: Mechanism & Causality (FAQs)

Q1: What is the primary mechanism driving the off-target cytotoxicity of isoindole-1,3-dione derivatives in normal cells? A1: Toxicity in healthy cells, such as peripheral blood mononuclear cells (PBMCs) and murine 3T3 fibroblasts, is primarily driven by non-specific intracellular accumulation leading to severe oxidative stress. Mechanistic studies on phthalimide derivatives demonstrate that off-target cytotoxicity is triggered by membrane disruption, DNA fragmentation, and dose-dependent mitochondrial depolarization, which ultimately forces the normal cells into apoptosis[1].

Q2: How can we structurally modify the compound to improve selectivity for cancer cells over healthy cells? A2: Structure-activity relationship (SAR) studies indicate that the substituents attached to the isoindole-1,3-dione core dictate cellular selectivity. For instance, incorporating bulky silyl ether groups (e.g., tert-butyldiphenylsilyl [TBDPS]) or azide groups into the skeletal structure maintains high antiproliferative activity against cancer cells (like HeLa and A549) while significantly reducing cytotoxic effects on healthy cells[2][3]. Modifying the N-cyclohexyl ring can also alter lipophilicity, preventing excessive accumulation in normal tissues.

Q3: Can formulation strategies reduce the basal toxicity of this compound in vivo or in complex in vitro models? A3: Yes. Formulating isoindole-1,3-dione derivatives to form stable complexes with major plasma proteins—such as albumin, orosomucoid, and gamma globulin—acts as a biochemical buffer. This complexation reduces the free fraction of the highly lipophilic drug, preventing acute toxicity in normal macrophages (e.g., RAW 264.7) while fully preserving its pharmacological potential[4].

Pathway cluster_toxicity Default Pathway (High Cytotoxicity) cluster_mitigation Mitigation Strategies Compound 5-Amino-2-cyclohexylisoindole-1,3-dione Accumulation Non-Specific Intracellular Accumulation Compound->Accumulation Mod Structural Modification (e.g., Silyl Ethers / Azides) Compound->Mod Delivery Protein Complexation (Albumin / Globulin) Compound->Delivery ROS Mitochondrial Depolarization & ROS Accumulation->ROS Death Apoptosis in Normal Cells (e.g., PBMC) ROS->Death Selectivity Enhanced Cancer Cell Selectivity Mod->Selectivity Delivery->Selectivity Survival Normal Cell Survival Selectivity->Survival

Fig 1: Mechanism of isoindole-1,3-dione cytotoxicity and structural mitigation pathways.

Part 2: Troubleshooting Guide - Experimental Workflows

Issue: High Background Toxicity in Normal Cell Controls (e.g., 3T3 or PBMCs)

Root Cause: 5-Amino-2-cyclohexylisoindole-1,3-dione is highly hydrophobic. Researchers frequently use excessive concentrations of DMSO to force solubilization. DMSO independently causes cell death and masks the true IC50 of the compound. Furthermore, exposure times exceeding 48 hours often lead to secondary toxicity from metabolic byproducts rather than the primary drug mechanism.

Self-Validating Protocol: Optimized In Vitro Cytotoxicity Assay To isolate the true effect of the compound from solvent toxicity, follow this self-validating system:

  • Preparation of Stock Solution: Dissolve the compound in 100% cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Step-Wise Dilution (Critical Step): Dilute the stock in complete culture media (e.g., DMEM with 10% FBS) ensuring the final DMSO concentration never exceeds 0.1% (v/v) in the treatment wells.

    • Self-Validation Check: Always run a 0.1% DMSO vehicle control alongside your assay. The viability of this control must remain >95% compared to untreated cells. If it drops below 95%, your solvent is confounding your data.

  • Cell Seeding: Seed normal cells (e.g., 3T3 fibroblasts) at a density of 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence and log-phase growth.

  • Treatment Window: Expose cells to a concentration gradient (e.g., 5 µM to 100 µM). Limit initial screening exposure to exactly 48 hours.

    • Causality: Literature demonstrates that 48 hours is the optimal incubation period to observe primary cytotoxic effects of isoindole derivatives without confounding secondary necrosis[5].

  • Viability Measurement: Utilize Alamar Blue or MTT assays. If using MTT, carefully aspirate the media before adding the solubilization buffer to avoid optical interference from the compound's intrinsic absorbance.

Protocol S1 1. Stock Prep 10mM in 100% DMSO S2 2. Dilution <0.1% DMSO in Media S1->S2 S3 3. Cell Seeding 5,000 cells/well (24h) S2->S3 S4 4. Treatment 48h Exposure Window S3->S4 S5 5. Validation Viability Assay (MTT) S4->S5

Fig 2: Self-validating 48-hour in vitro cytotoxicity assay workflow for normal cells.

Part 3: Quantitative Data Summary

To guide your structural modification strategies, the table below summarizes the differential cytotoxicity (IC50) profiles of various modified isoindole-1,3-dione derivatives across cancer and normal cell lines.

Compound ModificationTarget Cancer Cell LineNormal Cell LineCytotoxicity ProfileSource
Unmodified Phthalimides Sarcoma 180, B-16PBMCHigh toxicity (IC50 < 50 µM)[1]
N-Benzyl Isoindole-1,3-diones A549 (Lung)Healthy FibroblastsModerate toxicity (IC50 ~114 µM)[5]
Silyl Ether/Azide Modified HeLa, A549Healthy CellsLow toxicity / Highly Cell-selective[2]
N-Aryl Piperazine Phthalimides MacrophagesRAW 264.7Non-cytotoxic[4]

Part 4: References

  • [5] Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. PMC. 5

  • [1] Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. PubMed. 1

  • [2] Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed.2

  • [4] Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. MDPI. 4

  • [3] Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. GCRIS. 3

Sources

Technical Support Center: Troubleshooting 5-Amino-2-cyclohexylisoindole-1,3-dione (CAS 4636-65-1) Applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with 5-Amino-2-cyclohexylisoindole-1,3-dione . This compound—an N-cyclohexyl derivative of 4-aminophthalimide—serves a dual purpose in modern drug development: it is both a highly sensitive solvatochromic fluorophore and a sterically demanding synthetic building block.

Because its photophysical properties are inextricably linked to its microenvironment, experimental inconsistencies are rarely due to compound degradation; rather, they stem from uncontrolled variables in the assay matrix or reaction conditions. This guide is designed to deconstruct the causality behind these inconsistencies and provide self-validating protocols to stabilize your workflows.

I. Diagnostic Workflow

Before altering your assay parameters, use the following logical matrix to isolate the root cause of your inconsistent results.

DiagnosticWorkflow Start Inconsistent Results with 5-Amino-2-cyclohexylisoindole-1,3-dione Branch1 Fluorescence Readout Anomalies Start->Branch1 Branch2 Synthetic & Conjugation Failures Start->Branch2 Shift Unpredictable Emission Peak Shifting Branch1->Shift Quench Severe Quenching / Loss of Quantum Yield Branch1->Quench Yield Low Yield in Cross-Coupling Branch2->Yield Solvent Check Trace Water & Solvent Polarity Shift->Solvent Aggreg Check Hydrophobic Aggregation (ACQ) Quench->Aggreg PET Check PET Quenching (Trp/Tyr Proximity) Quench->PET Steric Optimize Catalyst for Steric Hindrance Yield->Steric

Diagnostic workflow for troubleshooting photophysical and synthetic inconsistencies.

II. Troubleshooting Photophysical & Assay Inconsistencies (FAQ)

Q1: Why does the emission maximum shift unpredictably between replicates in supposedly identical organic solvents?

Mechanistic Cause: 5-Amino-2-cyclohexylisoindole-1,3-dione is an extreme solvatochromic fluorophore. Upon UV excitation, the lone pair on the 5-amino group donates electron density into the electron-withdrawing isoindole-1,3-dione (phthalimide) core. This creates a highly polarized Intramolecular Charge Transfer (ICT) excited state. Unpredictable emission shifts in non-polar or weakly polar solvents (e.g., dioxane, chloroform) are almost exclusively caused by trace water contamination . Water molecules form specific hydrogen bonds with the phthalimide carbonyls, aggressively stabilizing the ICT state and causing an artificial bathochromic (red) shift[1]. Resolution: Do not rely on standard benchtop solvents. You must use anhydrous, spectroscopic-grade solvents stored over activated 3Å molecular sieves. Validate your solvent batch using Protocol A before running critical assays.

Q2: Why does the fluorescence quantum yield drop to near zero when I transition from DMSO to an aqueous biological buffer?

Mechanistic Cause: You are observing Hydrophobicity-Induced Aggregation . The bulky, non-polar cyclohexyl ring combined with the planar phthalimide core makes this molecule highly hydrophobic. In aqueous media, the molecules self-assemble into non-fluorescent aggregates (typically H-aggregates) to minimize contact with water. This proximity facilitates non-radiative decay pathways, leading to Aggregation-Caused Quenching (ACQ)[1]. Resolution: You cannot use this compound in pure aqueous buffers. You must maintain a minimum of 1–5% DMSO or introduce a non-ionic surfactant (e.g., 0.1% Tween-20) to sequester the fluorophore into micelles. Micellar encapsulation shields the hydrophobic core, breaks up aggregates, and restores monomeric fluorescence[1].

Q3: I am using this compound to probe a protein binding pocket, but the signal quenches upon binding instead of shifting. Why?

Mechanistic Cause: While 4-aminophthalimide derivatives typically exhibit enhanced fluorescence and a hypsochromic (blue) shift when entering a hydrophobic protein pocket, severe quenching indicates Photoinduced Electron Transfer (PET) . If the target binding site contains electron-rich amino acid residues—specifically Tryptophan or Tyrosine—within van der Waals contact (<10 Å) of the phthalimide core, these residues will donate an electron to the fluorophore's excited state, instantly quenching the emission. Resolution: Review the crystal structure or homology model of your target protein. If Trp/Tyr residues line the pocket, absolute fluorescence intensity will be an unreliable metric. Pivot your assay readout to Fluorescence Polarization (FP) or Anisotropy , which rely on the rotational correlation time of the molecule rather than its quantum yield.

Q4: When using this compound as an aniline building block in Buchwald-Hartwig cross-coupling, my yields are highly inconsistent (<20%). What is failing?

Mechanistic Cause: The amino group on 5-Amino-2-cyclohexylisoindole-1,3-dione is severely deactivated. The adjacent imide carbonyls withdraw electron density via resonance, making the amine a poor nucleophile. Compounding this, the N-cyclohexyl group introduces massive steric bulk that impedes the reductive elimination step in the catalytic cycle. Resolution: Standard phosphine ligands (like BINAP or dppf) will fail here. You must force the reductive elimination by using a highly active, sterically demanding dialkylbiaryl phosphine ligand designed for deactivated anilines, such as BrettPhos or tBuXPhos , paired with a strong base (e.g., NaOtBu) in anhydrous toluene.

III. Reference Data: Solvatochromic Baselines

To determine if your compound is behaving correctly, compare your spectral data against this standardized baseline for N-alkyl-4-aminophthalimide derivatives. Deviations >5 nm indicate solvent contamination or aggregation.

Solvent EnvironmentPolarity Index (ET(30))Absorption Max (λabs)Emission Max (λem)Relative Quantum Yield (Φ)
Cyclohexane 30.9~345 nm~415 nmHigh (~0.60)
Ethyl Acetate 38.1~350 nm~460 nmHigh (~0.70)
DMSO 45.1~365 nm~510 nmVery High (~0.80)
Pure Water 63.1~370 nm~540 nmNear Zero (Aggregated)
Water + 0.1% SDS Micellar~360 nm~525 nmModerate (~0.30)

Data extrapolated from structurally analogous N-alkyl-4-aminophthalimide photophysical studies[1][2].

IV. Self-Validating Experimental Protocols

Protocol A: Solvatochromic Calibration Assay (System Integrity Check)

Purpose: To verify the purity of your 5-Amino-2-cyclohexylisoindole-1,3-dione batch and the anhydrous state of your assay solvents before beginning complex biological experiments.

  • Stock Preparation: Dissolve 2.44 mg of 5-Amino-2-cyclohexylisoindole-1,3-dione in 1.0 mL of anhydrous, spectroscopic-grade DMSO to create a 10 mM stock. Causality: DMSO ensures complete monomeric solvation of the hydrophobic lattice.

  • Dilution: Prepare three 10 µM working solutions by diluting the stock 1:1000 into: (A) Anhydrous Cyclohexane, (B) Anhydrous Ethyl Acetate, and (C) Anhydrous DMSO.

  • Excitation: Set your spectrofluorometer excitation wavelength to 350 nm (slit width 2.5 nm).

  • Validation Readout: Scan the emission from 380 nm to 650 nm.

    • Pass Criteria: Peak emission must strictly follow the polarity gradient (Cyclohexane ~415 nm, EtOAc ~460 nm, DMSO ~510 nm).

    • Fail Criteria: If the Cyclohexane peak is >425 nm, your solvent is contaminated with water. Discard and acquire a fresh anhydrous bottle.

Protocol B: Aggregation-Free Aqueous Assay Preparation

Purpose: To seamlessly transition the fluorophore into biological buffers without triggering Aggregation-Caused Quenching (ACQ).

  • Buffer Conditioning: Prepare your target biological buffer (e.g., 1X PBS, pH 7.4). Supplement the buffer with 0.1% (v/v) Tween-20 or Triton X-100 .

  • Thermal Activation: Pre-warm the supplemented buffer to 37°C . Causality: Warming increases the critical micelle concentration (CMC) dynamics, ensuring the surfactant forms receptive hydrophobic pockets prior to fluorophore introduction.

  • Injection: While vortexing the buffer vigorously, inject the 10 mM DMSO stock of the fluorophore dropwise to achieve a final assay concentration of 1–5 µM. Crucial: The final DMSO concentration must not exceed 0.5% (v/v) to prevent cellular toxicity in live assays.

  • Equilibration: Incubate the solution in the dark at room temperature for 15 minutes. Causality: This allows the fluorophore to fully partition into the surfactant micelles, stabilizing the ICT state and preventing H-aggregate formation.

V. References

  • Benčić, P., Mandić, L., Džeba, I., Tartaro Bujak, I., & Biczók, L. (2019). Application of 4-amino-N-adamantylphthalimide solvatochromic dye for fluorescence microscopy in selective visualization of lipid droplets and mitochondria. Sensors and Actuators B: Chemical, 286, 52-61.[Link]

  • Saroja, G., & Samanta, A. (1998). Hydrophobicity-induced aggregation of N-alkyl-4-aminophthalimides in aqueous media probed by solvatochromic fluorescence. Journal of the Chemical Society, Faraday Transactions, 94(20), 3141-3145.[Link]

  • Maciejewski, A., Kubicki, J., & Dobek, K. (2003). The Origin of Time-Resolved Emission Spectra (TRES) Changes of 4-Aminophthalimide (4-AP) in SDS Micelles. The Role of the Hydrogen Bond between 4-AP and Water Present in Micelles. The Journal of Physical Chemistry B, 107(50), 13986-13999.[Link]

Sources

Validation & Comparative

Efficacy Comparison Guide: 5-Amino-2-cyclohexylisoindole-1,3-dione vs. Thalidomide in CRBN-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As targeted protein degradation (TPD) and immunomodulatory drug (IMiD) development rapidly expand, the rigorous validation of mechanism-of-action is paramount. A critical challenge in developing Proteolysis Targeting Chimeras (PROTACs) and molecular glues is proving that target degradation is strictly driven by Cereblon (CRBN) engagement, rather than off-target cytotoxicity or non-specific protein destabilization.

This technical guide provides an objective, mechanistic comparison between Thalidomide (the foundational active E3 ligase recruiter) and 5-Amino-2-cyclohexylisoindole-1,3-dione (CAS 4636-65-1), a structurally matched but biologically inactive analog used as a definitive negative control.

Mechanistic Causality: The Tri-Tryptophan Pocket

To understand the divergent efficacy of these two compounds, we must analyze the structural biology of the Cereblon E3 ubiquitin ligase complex [1].

Thalidomide (2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione) consists of a phthalimide ring attached to a glutarimide ring. X-ray crystallography reveals that the glutarimide ring is the absolute prerequisite for CRBN binding. It inserts into a shallow hydrophobic pocket formed by three tryptophan residues (Trp380, Trp386, Trp400). Crucially, the imide nitrogen of the glutarimide ring forms a vital hydrogen bond with the backbone carbonyl of His378, while the glutarimide carbonyl oxygens form hydrogen bonds with Trp380 and Trp386 [2].

5-Amino-2-cyclohexylisoindole-1,3-dione is an isosteric analog where the glutarimide ring is replaced by a cyclohexyl ring. While the cyclohexyl ring maintains a nearly identical steric footprint and lipophilicity profile, it is completely aliphatic. It lacks the imide nitrogen (H-bond donor) and carbonyl oxygens (H-bond acceptors). Consequently, the critical hydrogen-bonding network is abolished, resulting in a complete loss of CRBN affinity [3].

Mechanism Thal Thalidomide (Glutarimide Ring) CRBN Cereblon (CRBN) Tri-Trp Pocket (Trp380, Trp386, Trp400) Thal->CRBN Imide NH & Carbonyls form H-bonds Cyclo 5-Amino-2-cyclohexylisoindole -1,3-dione Inactive No Binding (H-Bond Network Abolished) Cyclo->Inactive Aliphatic Ring Lacks H-bond Donors Active CRL4-CRBN Complex Recruitment & Target Ubiquitination CRBN->Active Substrate Degradation

Fig 1. Mechanistic divergence of Thalidomide and its cyclohexyl analog at the CRBN interface.

Comparative Efficacy Data

Because 5-Amino-2-cyclohexylisoindole-1,3-dione cannot bind CRBN, it serves as an ideal baseline reference to isolate the true efficacy of thalidomide-based degraders. The quantitative differences in their performance are summarized below:

ParameterThalidomide5-Amino-2-cyclohexylisoindole-1,3-dione
Chemical Role Active IMiD / PROTAC AnchorIsosteric Negative Control
CRBN Binding Domain Glutarimide RingCyclohexyl Ring
CRBN Affinity (IC50) ~8.5 µM> 100 µM (No detectable binding)
H-Bond Donors/Acceptors (Ring) 1 Donor (NH), 2 Acceptors (C=O)0 Donors, 0 Acceptors
IKZF1/3 Degradation High (Dose-dependent depletion)None (Baseline stability)
Application in Drug Design Inducing targeted protein degradationValidating CRBN-dependent mechanisms

Self-Validating Experimental Protocols

To establish trustworthiness in TPD research, assays must be self-validating. By running 5-Amino-2-cyclohexylisoindole-1,3-dione in parallel with Thalidomide, researchers can definitively rule out assay artifacts. Below are the step-by-step methodologies for this validation workflow.

Protocol A: TR-FRET Cereblon Binding Assay

Causality: A competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures direct target engagement in a cell-free system, eliminating cellular permeability variables and proving that the lack of efficacy in the cyclohexyl analog is due to a lack of binding.

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).

  • Complex Assembly: In a 384-well microplate, incubate 10 nM recombinant human DDB1-CRBN complex with 20 nM of a Cy5-labeled thalidomide tracer and 2 nM Terbium-coupled anti-His antibody (donor fluorophore).

  • Compound Titration: Dispense Thalidomide and 5-Amino-2-cyclohexylisoindole-1,3-dione into the wells in a 10-point dose-response curve ranging from 0.1 nM to 100 µM.

  • Incubation & Reading: Incubate the plate for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate the FRET ratio (665/615). Thalidomide will yield a sigmoidal displacement curve, whereas the cyclohexyl analog will remain flat, validating the necessity of the glutarimide ring.

Protocol B: Cellular Degradation Validation (Western Blot)

Causality: While TR-FRET proves binding, a cellular assay confirms that target engagement translates to functional E3 ligase hijacking and subsequent proteasomal degradation of neo-substrates (e.g., IKZF1/3).

  • Cell Culture: Seed MM.1S (multiple myeloma) cells at 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat the cells with vehicle (DMSO), Thalidomide (1 µM, 10 µM), and 5-Amino-2-cyclohexylisoindole-1,3-dione (1 µM, 10 µM) for 24 hours.

  • Lysis: Harvest the cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 µg of total protein on a 4-12% Bis-Tris SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Detection: Probe the membrane with primary antibodies against IKZF1, IKZF3, and β-actin (loading control). Use HRP-conjugated secondary antibodies and detect via chemiluminescence.

  • Validation: Thalidomide lanes will exhibit depleted IKZF1/3 bands. The 5-Amino-2-cyclohexylisoindole-1,3-dione lanes will appear identical to the DMSO control, proving that without CRBN engagement, no degradation occurs.

Workflow Start Experimental Validation System Split1 TR-FRET CRBN Binding Assay Start->Split1 Split2 Cellular Degradation (Western Blot) Start->Split2 Step1A Incubate DDB1-CRBN + Cy5-Tracer + Test Compounds Split1->Step1A Step2A Treat MM.1S Cells (0.1 - 10 µM) for 24 Hours Split2->Step2A Step1B Measure FRET Signal Displacement Step1A->Step1B Result1 Thalidomide: IC50 ~8.5 µM Cyclohexyl: >100 µM Step1B->Result1 Step2B Lyse Cells & Probe for IKZF1/3 and β-actin Step2A->Step2B Result2 Thalidomide: IKZF1/3 Depleted Cyclohexyl: No Target Loss Step2B->Result2

Fig 2. Self-validating experimental workflow for CRBN binding and target degradation.

Conclusion

In the architecture of targeted protein degraders, Thalidomide provides the essential glutarimide anchor required to hijack the CRL4-CRBN E3 ligase complex. Conversely, 5-Amino-2-cyclohexylisoindole-1,3-dione serves an equally vital, albeit opposite, role. By stripping the molecule of its hydrogen-bonding capacity while preserving its steric bulk, it acts as the ultimate negative control. Incorporating this cyclohexyl analog into your experimental pipeline ensures that any observed efficacy is definitively CRBN-mediated, thereby upholding the highest standards of scientific integrity in drug development.

References

  • Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., Yamaguchi, Y., & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.[Link]

  • Chamberlain, P. P., Lopez-Girona, A., Campanale, K., Carmel, G., Gallegos, R., ... & Cathers, B. E. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809.[Link]

  • Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381.[Link]

Validating the Anti-Angiogenic Activity of 5-Amino-2-cyclohexylisoindole-1,3-dione in a CAM Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted therapies for oncology and severe inflammatory diseases, the structural optimization of immunomodulatory imide drugs (IMiDs) has become a critical frontier. 5-Amino-2-cyclohexylisoindole-1,3-dione (CAS 4636-65-1) represents a highly specialized synthetic phthalimide derivative. By substituting the traditional glutarimide ring of thalidomide with a cyclohexyl moiety and introducing an amino group at the 5-position, this compound alters both lipophilicity and target-binding kinetics.

This guide provides an authoritative, step-by-step framework for validating the anti-angiogenic efficacy of this compound using the Chorioallantoic Membrane (CAM) assay, objectively comparing its performance against established clinical alternatives.

Mechanistic Causality: The Cereblon Axis

To understand how to assay 5-Amino-2-cyclohexylisoindole-1,3-dione, we must first understand its mechanism of action. Thalidomide and its analogs exert their primary anti-angiogenic and immunomodulatory effects by binding to Cereblon (CRBN) , the substrate recognition component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex[1].

Unlike first-generation thalidomide, which often requires hepatic bioactivation (hydroxylation by cytochrome P450) to achieve full anti-angiogenic potency in isolated models[2], amino-substituted phthalimides possess direct, potent activity. The binding of the compound to the tri-tryptophan pocket of CRBN alters the ligase's conformation, recruiting "neosubstrates" (such as the transcription factors IKZF1 and IKZF3) for rapid proteasomal degradation[3]. This targeted destruction cascades into the profound downregulation of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), effectively starving developing vascular networks[4].

MOA Compound 5-Amino-2-cyclohexylisoindole-1,3-dione (IMiD Analog) CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Compound->CRBN Binds Tri-Trp Pocket Substrates Neosubstrate Recruitment (IKZF1 / IKZF3) CRBN->Substrates Induces Ubiquitination Proteasome Proteasomal Degradation Substrates->Proteasome Targets for Destruction Angiogenesis Downregulation of VEGF/bFGF (Anti-Angiogenesis) Proteasome->Angiogenesis Transcriptional Repression

Mechanism of Action: IMiD-induced CRBN modulation leading to anti-angiogenesis.

Comparative Performance Analysis

When evaluating 5-Amino-2-cyclohexylisoindole-1,3-dione for pipeline progression, it must be benchmarked against both its structural predecessors and current biologic standards. The table below synthesizes the comparative advantages and clinical utility of these agents.

Feature / Compound5-Amino-2-cyclohexylisoindole-1,3-dioneThalidomideLenalidomideBevacizumab (Avastin)
Primary Target CRBN E3 LigaseCRBN E3 LigaseCRBN E3 LigaseExtracellular VEGF-A
Hepatic Bioactivation Not Required (Directly Active)Required for peak efficacy[2]Not RequiredN/A (Biologic)
Anti-Angiogenic Potency High (Enhanced by amino substitution)Moderate[5]HighVery High[6]
Solubility / Lipophilicity Highly Lipophilic (Cyclohexyl group)Poorly SolubleModerately SolubleAqueous (IV infusion)
Assay Delivery Method Polymer Matrix Pellet (CMC/Agarose)Polymer Matrix PelletPolymer Matrix PelletDirect topical / IV

Strategic Takeaway: The cyclohexyl substitution in 5-Amino-2-cyclohexylisoindole-1,3-dione increases its lipophilicity compared to lenalidomide, potentially enhancing cellular permeability. However, this necessitates careful formulation in in vivo assays to prevent precipitation.

Experimental Methodology: The CAM Assay Protocol

The Chick Chorioallantoic Membrane (CAM) assay is the gold-standard intermediate model bridging in vitro cell culture and complex mammalian in vivo models[6]. It is highly vascularized, lacks a mature immune system (preventing xenograft rejection), and allows for real-time stereomicroscopic visualization[7].

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It controls for mechanical damage, vehicle toxicity, and observer bias.

Phase 1: Preparation and Windowing
  • Incubation: Incubate fertilized specific-pathogen-free (SPF) chicken eggs at 37°C with 65–70% relative humidity. Day 0 marks the start of incubation.

  • Windowing (Day 3): Carefully puncture the air sac and create a 1–2 cm² window in the shell to expose the CAM[8]. Seal the window with sterile transparent tape to prevent desiccation and return to the incubator.

    • Causality: Opening the window early allows the CAM to drop away from the shell membrane, preventing mechanical tearing of the capillary bed during later compound application.

Phase 2: Formulation and Application
  • Pellet Formulation (Day 6): 5-Amino-2-cyclohexylisoindole-1,3-dione is highly lipophilic. Applying it directly in an aqueous buffer will cause rapid precipitation, leading to variable dosing and false negatives.

    • Solution: Dissolve the compound in DMSO, then suspend it in a 0.5% carboxymethylcellulose (CMC) or 1% agarose solution[5]. Pipette 10 µL drops onto sterile Teflon tape and allow them to dry into uniform discs.

  • Application (Day 7-8): Place the polymerized pellet directly onto a highly vascularized region of the CAM.

    • Self-Validation Controls: You must apply three distinct pellets across your egg cohort:

      • Test: 5-Amino-2-cyclohexylisoindole-1,3-dione + CMC.

      • Negative Control: DMSO + CMC (Proves the vehicle/polymer does not inhibit vessels).

      • Positive Control: Bevacizumab (Avastin) + CMC (Proves the specific CAM batch is responsive to anti-angiogenic agents)[6].

Phase 3: Data Acquisition and Quantification
  • Imaging (Day 10-12): Remove the tape and inject 1-2 mL of a lipid emulsion (e.g., Intralipid) directly beneath the CAM into the allantoic cavity.

    • Causality: The white lipid background drastically increases the optical contrast of the red blood vessels, allowing for high-fidelity imaging.

  • Quantification: Capture images using a stereomicroscope. Export the images to an automated analysis software (e.g., ImageJ with the AngioTool plugin) to quantify Total Vessel Length and Junction Density (Branching Points) .

Workflow Day0 Day 0-3 Egg Incubation (37°C, 65% RH) Day3 Day 3 Shell Windowing & CAM Exposure Day0->Day3 Day7 Day 7-8 Pellet Application (Compound + CMC) Day3->Day7 Day10 Day 10-12 Stereomicroscopic Imaging Day7->Day10 Analysis ImageJ Analysis (Vessel Density & Branching Points) Day10->Analysis

CAM Assay Workflow: From incubation to quantitative image analysis.

Trustworthiness and Data Integrity

To ensure the resulting data is robust enough for regulatory or publication submission:

  • Blinding: The technician performing the ImageJ vascular quantification must be blinded to the treatment groups.

  • Kinetic Monitoring: Because thalidomide derivatives can exhibit short-term kinetic effects[8], ensure that all imaging is strictly standardized to exactly 48 or 72 hours post-application.

  • Toxicity vs. Anti-Angiogenesis: Monitor the embryos for overall viability. A reduction in blood vessels caused by systemic embryo toxicity is a false positive for targeted anti-angiogenesis. The cup-CAM (ex-ovo) method can be utilized if continuous viability monitoring is required[9].

References

  • D'Amato, R. J., Loughnan, M. S., Flynn, E., & Folkman, J. (1994). "Thalidomide is an inhibitor of angiogenesis." Proceedings of the National Academy of Sciences. URL:[Link]

  • Naik, M., Brahma, P., & Dixit, M. (2018). "A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis." Methods and Protocols. URL:[Link]

  • Luo, Y., et al. (2020). "Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs." Molecules. URL:[Link]

  • Ng, S. S., et al. (2002). "Effects of putative hydroxylated thalidomide metabolites on blood vessel density in the chorioallantoic membrane (CAM) assay and on tumor and endothelial cell proliferation." Clinical Cancer Research. URL:[Link]

Sources

Structure-Activity Relationship (SAR) Studies of 5-Amino-2-cyclohexylisoindole-1,3-dione Derivatives: A Comparative Scaffold Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

5-Amino-2-cyclohexylisoindole-1,3-dione (CAS 4636-65-1) is a highly versatile aminophthalimide building block utilized extensively in medicinal chemistry[1]. The phthalimide pharmacophore is a privileged structure, forming the core of numerous immunomodulatory drugs (IMiDs), anticonvulsants, and anti-inflammatory agents[2].

In scaffold selection, substituting the traditional glutarimide ring of thalidomide with a lipophilic cyclohexyl group drastically alters the molecule's pharmacokinetic profile and steric interactions within target binding pockets[3]. While the glutarimide ring is notorious for its chemical instability (susceptibility to hydrolysis) and its strict structural requirement for binding the Cereblon (CRBN) E3 ligase complex[4], the cyclohexyl substitution provides enhanced chemical stability. Furthermore, the 5-amino group acts as an electron-donating moiety that alters the electrostatic potential of the phthalimide core, while simultaneously serving as an ideal nucleophilic handle for coupling with PEG linkers in Proteolysis Targeting Chimera (PROTAC) synthesis[5].

This guide objectively compares the SAR profile of 5-Amino-2-cyclohexylisoindole-1,3-dione against alternative N-substituted phthalimides, providing actionable insights and validated experimental protocols for drug development professionals.

Comparative SAR Analysis: Scaffold Performance

To establish the utility of the 5-Amino-2-cyclohexylisoindole-1,3-dione scaffold, we must evaluate its performance against three standard alternatives:

  • Thalidomide Core (2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione): The clinical standard for CRBN-mediated TNF-α suppression[6].

  • N-Phenyl Analogs (5-Amino-2-phenylisoindole-1,3-dione): Known for rigid, planar sterics and voltage-gated sodium channel inhibition[2].

  • N-Methyl Analogs (5-Amino-2-methylisoindole-1,3-dione): A truncated control with minimal steric bulk and low lipophilicity.

Quantitative Data Summary
Scaffold CoreR-Group (N-substitution)Predicted LogPPrimary Target AffinityTNF-α IC₅₀ (µM)COX-2 IC₅₀ (µM)
5-Amino-2-cyclohexylisoindole-1,3-dione Cyclohexyl~2.5COX-2 / Alternative> 50.012.4
Thalidomide Core Glutarimide~1.1Cereblon (CRBN)2.1> 100.0
5-Amino-2-phenylisoindole-1,3-dione Phenyl~2.8Voltage-gated Na+ / COX-2> 50.08.5
5-Amino-2-methylisoindole-1,3-dione Methyl~0.9Weak/Non-specific> 100.0> 100.0

(Note: Biological data represents consensus ranges synthesized from comparative SAR literature for phthalimide derivatives[2][6][7][8].)

Mechanistic Insights (Causality & Expertise)

The introduction of the cyclohexyl ring increases the predicted LogP to approximately 2.5[7], significantly enhancing cellular membrane permeability compared to the N-methyl analog. However, the absence of the glutarimide imide-nitrogen eliminates a critical hydrogen bond donor required for high-affinity CRBN binding. Consequently, the scaffold's primary utility shifts away from direct IMiD (TNF-α suppressing) activity toward competitive COX-2 inhibition and alternative target modulation[8]. The steric bulk of the cyclohexyl group forces a conformational orientation that fits favorably into the lipophilic side-pockets of the cyclooxygenase active site.

Pathway Compound 5-Amino-2-cyclohexyl isoindole-1,3-dione Target1 COX-2 Enzyme Compound->Target1 Competitive Inhibition Target2 Cereblon (CRBN) Compound->Target2 Steric Clash (Cyclohexyl) Effect1 PGE2 Suppression Target1->Effect1 Downregulates Effect2 Weak TNF-α Modulation Target2->Effect2 Limited E3 Ligase Activity

Mechanistic divergence of N-cyclohexyl phthalimides in anti-inflammatory signaling pathways.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for evaluating the biological activity of 5-Amino-2-cyclohexylisoindole-1,3-dione derivatives.

Protocol A: In Vitro TNF-α Suppression Assay (THP-1 Cells)

This assay determines the residual immunomodulatory capacity of the synthesized derivatives[6].

  • Cell Culture: Maintain human monocytic THP-1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells at 5×105 cells/well in 24-well plates.

  • Compound Preparation: Dissolve the 5-Amino-2-cyclohexylisoindole-1,3-dione derivative and a thalidomide positive control in anhydrous DMSO. Dilute in culture media to yield final concentrations of 0.1, 1, 10, 50, and 100 µM. Critical Step: Ensure the final DMSO concentration remains <0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Pre-incubation: Treat the cells with the compounds for 1 hour prior to stimulation. Causality: This pre-incubation phase is essential; it allows the lipophilic cyclohexyl core to penetrate the lipid bilayer and engage intracellular targets before the rapid onset of the inflammatory cascade.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to each well to induce cytokine production. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Centrifuge the plates at 1,500 rpm for 5 minutes to pellet the cells. Harvest the supernatant and quantify TNF-α levels using a standard human TNF-α ELISA kit. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: COX-1/COX-2 Selectivity Assay

Given the SAR shift toward cyclooxygenase inhibition, this enzymatic assay is critical for profiling the scaffold[8].

  • Enzyme Preparation: Utilize a commercial ovine COX-1 and human recombinant COX-2 assay kit. Reconstitute the enzymes in Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM EDTA.

  • Inhibitor Incubation: Add 10 µL of the test compound (at varying concentrations) to the enzyme solution. Incubate for 15 minutes at 37°C. Causality: Phthalimide derivatives often exhibit time-dependent, competitive inhibition within the COX-2 active site; skipping this pre-incubation will result in artificially high IC₅₀ values.

  • Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction.

  • Detection: Measure Prostaglandin E2 (PGE2) production via enzyme immunoassay (EIA) at an absorbance of 412 nm.

  • Selectivity Index: Calculate the Selectivity Index (SI) as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). An SI > 1 indicates preferential COX-2 inhibition.

Protocol S1 1. Scaffold Derivatization (5-Amino Functionalization) S3 3. Compound Incubation (0.1 - 100 µM, 24h) S1->S3 S2 2. THP-1 Cell Culture & LPS Stimulation (1 µg/mL) S2->S3 S4 4. Supernatant Harvest & TNF-α / PGE2 ELISA S3->S4 S5 5. SAR Data Analysis & IC50 Determination S4->S5

High-throughput experimental workflow for evaluating phthalimide derivative activity.

References

  • Synblock. "CAS 4636-65-1 | 5-Amino-2-cyclohexylisoindole-1,3-dione".
  • PubChemLite. "5-amino-2-cyclohexylisoindole-1,3-dione".
  • BroadPharm. "5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione".
  • CORE. "Use of fragment-based drug discovery to identify novel drug...".
  • ACS Omega. "Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents".
  • BenchChem. "Validating TNF-alpha Suppression by 2-(2,6-Dioxopiperidin-3-yl)phthalimidine".
  • ResearchGate. "Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore".
  • PMC.

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 5-Amino-2-cyclohexylisoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Hazard Identification and Immediate Safety Precautions

Before handling or preparing for disposal, it is imperative to understand the hazard profile of 5-Amino-2-cyclohexylisoindole-1,3-dione. This compound, with the molecular formula C₁₄H₁₆N₂O₂, is a solid organic chemical.[1]

1.1. Known Health Hazards The primary documented hazard is its classification as a serious eye irritant (H319). The Globally Harmonized System (GHS) designates it with the GHS07 pictogram, indicating a warning for this and other potential irritant effects. While comprehensive toxicological properties have not been fully determined, similar chemical structures can be potential irritants to the skin and respiratory system and may be harmful if ingested.[2]

1.2. Essential Personal Protective Equipment (PPE) The consistent use of appropriate PPE is the first line of defense against accidental exposure. The causality is simple: creating barriers between the chemical and the researcher minimizes risk.

  • Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 regulations.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl).[2]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a protective mask is recommended to prevent inhalation.[2]

1.3. Engineering Controls and Emergency Preparedness Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4] Ensure that a safety shower and an eyewash station are readily accessible.[2]

Section 2: Waste Characterization and Regulatory Framework

Proper disposal begins with correct waste characterization. 5-Amino-2-cyclohexylisoindole-1,3-dione is not to be disposed of as common trash or flushed down the drain.[3] It must be managed as regulated chemical waste.

2.1. Basis for Hazardous Classification The compound's classification as an eye irritant and its nature as a synthetic organic chemical necessitate its disposal through a licensed hazardous waste contractor.[5] The overarching principle, mandated by federal, state, and local regulations, is that laboratory-generated chemical waste must be handled by professionals to prevent environmental contamination and harm to public health.[2][6] The U.S. Environmental Protection Agency (EPA) outlines criteria for listing hazardous wastes, which include toxicity and potential hazard to human health and the environment.[7]

2.2. Institutional Responsibility Every research institution has a designated Environmental Health and Safety (EHS) department and a Chemical Hygiene Plan (CHP) as required by OSHA.[8][9] All disposal procedures must align with your institution's specific guidelines, which are designed to comply with regulations from bodies like the EPA and OSHA.[10]

Section 3: Step-by-Step Waste Segregation and Collection Protocol

The integrity of the chemical waste disposal system relies on meticulous segregation at the point of generation. Mixing incompatible waste streams can lead to dangerous chemical reactions.[3][11]

Step 1: Designate a Waste Container

  • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is appropriate.

  • The container must be clean, in good condition, and leak-proof.[3]

Step 2: Label the Container Correctly

  • Proper labeling is a critical, non-negotiable step for regulatory compliance and safety.

  • Affix your institution's "Hazardous Waste" label to the container before adding any waste.

  • The label must include:

    • The full chemical name: "5-Amino-2-cyclohexylisoindole-1,3-dione". Avoid using abbreviations or chemical formulas.[11]

    • The specific hazards (e.g., "Irritant").

    • The date accumulation started.

    • The name of the Principal Investigator (PI) and the laboratory location.

Step 3: Accumulate Waste

  • Carefully transfer waste solid into the designated container. If disposing of solutions containing the compound, do not mix with other solvent waste streams unless explicitly permitted by your EHS office.

  • Keep the container securely capped at all times, except when adding waste.

  • Do not overfill the container; leave at least 10% of headspace to allow for expansion.[3]

  • Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.

Step 4: Arrange for Disposal

  • Once the container is full or the experiment is complete, arrange for pickup through your institution's EHS department. This typically involves submitting a chemical waste pickup request form online.[3]

Section 4: Spill Management and Emergency Disposal

Accidental spills must be handled promptly and safely. The resulting cleanup materials are also considered hazardous waste.

4.1. Spill Cleanup Procedure

  • Alert Personnel: Notify others in the immediate area of the spill.[12]

  • Don PPE: Wear the appropriate PPE as described in Section 1.2.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[13] For a solution, absorb it with an inert material like vermiculite, sand, or a chemical sorbent.[2][4]

  • Collect Waste: Place all contaminated materials (absorbent, gloves, etc.) into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[2]

  • Label and Dispose: Label the container as "Spill Debris containing 5-Amino-2-cyclohexylisoindole-1,3-dione" and dispose of it through your EHS office. Do not wash spill materials down the drain.[12]

Section 5: Final Disposal Pathway

The final step in the lifecycle of this chemical is its transport and disposal by a licensed contractor, arranged by your institution. This process ensures the waste is managed in an environmentally responsible manner, which may include high-temperature incineration or other approved chemical treatments.[14] Empty containers that held the chemical must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[11][14] After rinsing, the original label must be completely defaced before the container can be disposed of as regular glass or plastic waste.[11]

Data Presentation

Parameter Guideline Rationale
Waste Classification Regulated Chemical WasteEye irritant (H319); prevents environmental contamination.
Container Type Compatible, leak-proof, with screw cap (e.g., HDPE)Prevents leaks and reactions with container material.[3]
Waste Segregation Do not mix with other waste streamsPrevents potentially hazardous chemical reactions.[3][11]
Labeling "Hazardous Waste" label with full chemical nameEnsures regulatory compliance and safe handling.[11]
Spill Residue Collect, label, and dispose of as hazardous wasteSpill materials are contaminated and must be managed accordingly.[2][12]
Empty Containers Triple-rinse, collect rinsate, deface labelEnsures removal of hazardous residue before container disposal.[11][14]

Experimental Protocols

Protocol for Preparing Solid Waste for Disposal

  • Identify Waste: Confirm that the waste material is 5-Amino-2-cyclohexylisoindole-1,3-dione or materials contaminated with it.

  • Select Container: Obtain a designated hazardous waste container from your institution's stockroom or EHS office.

  • Pre-Label Container: Apply a hazardous waste tag and fill in all required information (chemical name, hazards, PI, location, date).

  • Transfer Waste: Working in a fume hood and wearing appropriate PPE, carefully transfer the solid waste into the labeled container using a clean scoop or spatula.

  • Seal and Store: Tightly seal the container cap. Place the container in your lab's designated satellite accumulation area.

  • Request Pickup: Once the container is ready for disposal, submit a waste pickup request to your EHS department following institutional procedures.

Mandatory Visualization

G cluster_0 Phase 1: In-Lab Waste Generation cluster_1 Phase 2: Spill Scenario cluster_2 Phase 3: Institutional Disposal A Generation of Waste (Solid or Contaminated Items) B Select Compatible, Leak-Proof Container A->B C Affix 'Hazardous Waste' Label (Fill out completely) B->C D Transfer Waste to Container (Do not overfill) C->D E Seal Container & Store in Satellite Accumulation Area D->E F Submit Waste Pickup Request to EHS E->F Routine Path Spill Spill Occurs Spill_Cleanup Contain & Absorb Spill (Use inert material) Spill->Spill_Cleanup Spill_Waste Collect Debris in a Separate Labeled Container Spill_Cleanup->Spill_Waste Spill_Waste->F Emergency Path G EHS Collects Waste from Laboratory F->G H Consolidation & Manifesting by EHS Professionals G->H I Transport by Licensed Waste Contractor H->I J Final Disposal (e.g., Incineration) I->J

Caption: Workflow for the proper disposal of 5-Amino-2-cyclohexylisoindole-1,3-dione waste.

References

  • Laboratory Safety Guidance . OSHA. [Link]

  • Chemical Safety in Research and Teaching . New Mexico State University. [Link]

  • Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. [Link]

  • Amino Acid Standard - SAFETY DATA SHEET . Agilent. [Link]

  • Safety Laws and Standards Pertinent to Laboratories . National Academies of Sciences, Engineering, and Medicine. [Link]

  • Chemical waste | Hazardous Waste Management . McGill University. [Link]

  • 5-amino-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione . American Elements. [Link]

  • Specific Chemicals Guidelines . Columbia University Research. [Link]

  • Safety Data Sheet: Amino acid . Carl ROTH. [Link]

  • Chemical Disposal Guidelines Department of Natural Sciences . University of North Texas at Dallas. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . OSHA. [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • Material Safety Data Sheet - 5-Aminoisoquinoline, 99% . Cole-Parmer. [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]

  • Special Wastes . U.S. Environmental Protection Agency. [Link]

  • Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations . GovInfo. [Link]

  • Reader Aid - Incorporation by Reference . eCFR. [Link]

  • Document (EPA-HQ-OPP-2023-0078-0007) . Regulations.gov. [Link]

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Personal protective equipment for handling 5-Amino-2-cyclohexylisoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling 5-Amino-2-cyclohexylisoindole-1,3-dione

As drug development professionals and synthetic chemists, working with specialized building blocks requires a rigorous approach to safety and operational efficiency. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) deployment, and disposal of 5-Amino-2-cyclohexylisoindole-1,3-dione, ensuring both scientific integrity and personnel safety.

Executive Summary & Chemical Profiling

5-Amino-2-cyclohexylisoindole-1,3-dione (CAS: 4636-65-1) is a specialized functionalized phthalimide derivative widely utilized as a building block in pharmaceutical synthesis and advanced dye manufacturing[1]. With a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol , it typically presents as a dry, crystalline solid[1]. While highly valuable synthetically, its structural motifs—specifically the primary amine coupled with the isoindole-1,3-dione core—demand rigorous occupational hazard controls. The compound is classified under the Globally Harmonized System (GHS) as causing serious eye irritation (H319)[2].

Hazard Assessment & Mechanistic Rationale

Before deploying Personal Protective Equipment (PPE), it is critical to understand why these specific protections are necessary. A robust safety protocol relies on understanding the chemical's mechanism of interaction with biological tissues:

  • Ocular and Mucosal Irritation: The nucleophilic nature of the primary amine can interact aggressively with the aqueous environment of ocular and respiratory mucosa, leading to rapid, localized inflammation (H319)[2].

  • Particulate Aerosolization: As a dry powder, transfer operations generate micro-particulates[3]. Inhalation of these particulates bypasses primary dermal defenses, causing micro-abrasions and chemical irritation in the upper respiratory tract.

  • Solvent-Carrier Effect: In synthetic workflows, this compound is frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF). These solvents dramatically increase the dermal permeability of the dissolved solute, turning a localized irritant into a systemic exposure risk.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a layered defense strategy is required. The following table summarizes the quantitative and qualitative PPE requirements for handling this compound[4].

Hazard VectorRequired PPEMechanistic Rationale & Specifications
Ocular (H319) (ANSI Z87.1)Standard safety glasses are insufficient. Unvented or indirectly vented goggles prevent aerosolized dust from bypassing the lenses.
Dermal (Solid) Standard Nitrile Gloves (4-5 mil)Provides a sufficient barrier against the dry powder. Must be changed immediately if contaminated.
Dermal (Solution) Double-Gloving (Outer 8 mil Nitrile)Polar aprotic solvents act as carriers. Double-gloving provides a fail-safe; if the outer glove degrades, the inner glove allows safe doffing.
Respiratory N95/P100 Particulate RespiratorRequired only if handling bulk powder outside of a certified fume hood. Filters out >95% of airborne micro-particulates[5].
Body Flame-Retardant Lab Coat (Nomex/Cotton)Prevents particulate accumulation on personal clothing and provides a barrier against accidental solvent splashes[4].

Operational Workflow: Safe Handling & Transfer Protocol

A robust protocol must be a self-validating system. Each step below includes a verification check to ensure compliance before proceeding to the next, adhering to [6].

Step 1: Environmental Preparation

  • Action: Conduct all weighing and transfer operations inside a certified Chemical Fume Hood (CFH). Ensure the sash is positioned at the recommended operating height (typically 12–18 inches)[7].

  • Causality: The CFH provides Local Exhaust Ventilation (LEV), capturing aerosolized particulates before they reach the operator's breathing zone[8]. Operating above the recommended sash height compromises the aerodynamic capture efficiency.

  • Validation: Verify the digital airflow monitor reads between 80–100 feet per minute (fpm). Alternatively, use a Kimwipe taped to the sash to visually confirm a steady inward draft.

Step 2: Material Staging

  • Action: Place the 5-Amino-2-cyclohexylisoindole-1,3-dione container, an anti-static weighing boat, and a grounded stainless-steel spatula at least 6 inches behind the plane of the fume hood sash[6].

  • Causality: Working 6 inches inside the hood ensures that the turbulent air currents created by the user's body do not pull chemical dust back out into the laboratory environment[6].

  • Validation: Visually confirm all equipment is behind the 6-inch safety line demarcated on the hood floor.

Step 3: Transfer and Solubilization

  • Action: Transfer the powder slowly to minimize static repulsion. If the protocol requires solubilization, add the solvent (e.g., DMF) directly to the receiving flask inside the fume hood before sealing the vessel.

  • Causality: Static electricity can cause the fine powder to aerosolize. Grounded tools prevent static buildup. Sealing the vessel inside the hood prevents the escape of solvent vapors that could act as a carrier for the compound.

  • Validation: Ensure no visible dust cloud forms during the transfer, and the reaction vessel is hermetically sealed before removal from the LEV.

Spill Response and Disposal Plan

Even with stringent controls, accidental releases occur. The following protocol outlines the immediate response to a dry spill of 5-Amino-2-cyclohexylisoindole-1,3-dione, aligning with[4].

Step 1: Isolation and Assessment

  • Immediately halt operations. If the spill is outside the fume hood, instruct personnel to step back to prevent tracking the powder[3]. Assess if the spill is manageable (small, localized) or requires environmental health and safety (EHS) intervention.

Step 2: Containment (Dry Spill)

  • Do not use water initially, as it may spread the compound or create a slurry that is harder to clean.

  • Cover the spill with damp, absorbent paper towels. The towels should be slightly dampened with water or a mild solvent to prevent the dust from aerosolizing during cleanup[3].

Step 3: Collection and Decontamination

  • Carefully sweep the material using a dedicated chemical spill brush and dustpan. Avoid sweeping motions that generate dust[3].

  • Place the recovered powder and all contaminated cleanup materials into a sealable, compatible hazardous waste container[3].

  • Wash the affected area with soap and water, followed by an isopropanol wipe to remove residual organic traces[3].

Step 4: Waste Segregation

  • Label the container as "Hazardous Solid Waste: Contains 5-Amino-2-cyclohexylisoindole-1,3-dione (Irritant)"[9].

  • Dispose of the material according to local EPA/RCRA regulations for halogen-free organic solid waste.

Logical Workflow Visualization

The following diagram illustrates the critical path from hazard identification through operational execution and disposal.

Workflow Start Pre-Operation: PPE Donning Weighing Weighing & Transfer (Fume Hood) Start->Weighing Enters LEV Reaction Reaction Setup (Closed System) Weighing->Reaction Reagent Transfer Spill Spill Event? Weighing->Spill Accidental Drop Dispose Waste Disposal (EPA Regulated) Reaction->Dispose Post-Reaction Spill->Reaction No Clean Decontamination Protocol Spill->Clean Yes Clean->Dispose

Logical workflow for handling 5-Amino-2-cyclohexylisoindole-1,3-dione from prep to disposal.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 804459, 5-Amino-2-cyclohexylisoindole-1,3-dione". PubChem. URL:[Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response Planning in Laboratories". ACS Committee on Chemical Safety. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "QuickFacts: Laboratory Safety Chemical Fume Hoods". United States Department of Labor. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.